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Core Science & Biosynthesis

Foundational

Architecting Advanced Delivery Systems: A Technical Whitepaper on Di-Tert-Butyl propane-1,3-diyldicarbamate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the rapidly evolving landscape of RNA interference (RNAi)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the rapidly evolving landscape of RNA interference (RNAi) therapeutics and gene editing, the structural precision of delivery vehicles dictates clinical efficacy. Di-tert-butyl propane-1,3-diyldicarbamate (CAS: 33105-94-1), commonly referred to as N,N'-Di-Boc-1,3-propanediamine, serves as a foundational building block in the synthesis of highly specialized ionizable lipid-like nanoparticles (iLNPs)[1]. By providing an orthogonally protected 3-carbon diamine spacer, this molecule enables the controlled, stepwise construction of lipidoids that require precise spatial geometries to achieve optimal endosomal escape and payload delivery.

This whitepaper deconstructs the physicochemical properties, mechanistic utility, and validated synthetic protocols for utilizing Di-tert-butyl propane-1,3-diyldicarbamate in advanced pharmaceutical development.

Physicochemical Profiling

Understanding the exact molecular weight and structural parameters of this building block is critical for stoichiometric precision during the downstream synthesis of complex lipid tails. Below is the consolidated structural and physical data[2].

PropertyValue
Chemical Name Di-tert-butyl propane-1,3-diyldicarbamate
IUPAC Name tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
CAS Registry Number 33105-94-1
Molecular Formula C13H26N2O4
Molecular Weight 274.36 g/mol
Exact Mass 274.189257 Da
Topological Polar Surface Area (TPSA) 76.7 Ų
SMILES String O=C(OC(C)(C)C)NCCCNC(OC(C)(C)C)=O

Mechanistic Role in LNP Engineering

The Importance of the 3-Carbon Spacer

In the synthesis of for treatments such as hyperlipidemia, the carbon chain length between the nitrogen centers is not arbitrary[1]. The 1,3-propanediamine core dictates the spatial arrangement of the final lipid's headgroup. This specific spacing influences the apparent acid dissociation constant (pKa) of the resulting ionizable lipid. A targeted pKa of ≥ 5.5 is mechanistically required to ensure that the lipid remains neutral in systemic circulation but becomes rapidly protonated in the acidic environment of the endosome[1]. This protonation triggers interaction with anionic endosomal lipids, leading to membrane disruption and the successful cytosolic release of siRNA payloads.

The Role of Di-Boc Protection

Synthesizing multi-tailed lipidoids directly from unprotected polyamines often leads to uncontrolled cross-linking and a complex mixture of regioisomers. The addition of two tert-butyloxycarbonyl (Boc) groups provides immense steric bulk and electronic shielding[2]. This orthogonal protection strategy ensures that the primary amines remain completely unreactive while other parts of the molecular scaffold are modified. Once the desired structural framework is achieved, the Boc groups can be cleanly cleaved under acidic conditions (e.g., using HCl or TFA), releasing volatile byproducts (CO2 and isobutylene) and exposing the reactive diamine core for final lipid tail conjugation.

Experimental Protocol: Synthesis & Validation

As a Senior Application Scientist, it is imperative to approach synthesis not just as a sequence of steps, but as a self-validating system . The following protocol details the synthesis of Di-tert-butyl propane-1,3-diyldicarbamate from a raw diamine precursor, emphasizing the causality behind each operational choice[1].

Phase 1: Controlled Protection
  • Initiation: Dissolve 1.0 equivalent of 1,3-propanediamine in a non-polar solvent such as dichloroethane (DCE) (30 mL per 1.0 g of amine).

    • Causality: DCE provides excellent solubility for both the polar amine and the non-polar Boc anhydride, ensuring a homogeneous reaction mixture.

  • Thermal Regulation: Submerge the reaction vessel in an ice bath (0°C).

    • Causality: The nucleophilic attack of the primary amine on the Boc anhydride is highly exothermic. The ice bath prevents thermal runaway and kinetically suppresses the formation of unwanted side products.

  • Reagent Addition: Introduce 2.1 equivalents of Boc anhydride (Boc2O) dropwise into the system.

    • Causality: A slight stoichiometric excess (0.1 eq) ensures the complete saturation of both primary amines, preventing the yield-lowering accumulation of mono-Boc protected intermediates[1].

  • Propagation: Allow the reaction to stir for 6 hours, gradually warming to room temperature.

Phase 2: Orthogonal Purification (Self-Validating)
  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1 M dilute hydrochloric acid (HCl).

    • Causality: HCl selectively protonates any unreacted or mono-protected amines, rendering them highly water-soluble and dragging them into the aqueous waste layer. The fully protected Di-Boc product remains neutral and stays in the organic phase[1].

  • Basic Wash: Wash the organic phase with saturated Sodium Bicarbonate (NaHCO3).

    • Causality: This neutralizes residual acid and hydrolyzes any unreacted Boc2O into tert-butanol and CO2 gas, effectively purging it from the organic layer[1].

  • Concentration: Collect the organic phase, dry over anhydrous Na2SO4, and concentrate via rotary evaporation (decompression) to yield the final product[1].

Phase 3: System Validation
  • TLC & Ninhydrin Stain: Spot the concentrated product on a silica TLC plate and stain with Ninhydrin.

    • Validation Logic: A successful Di-Boc protection will yield a negative (colorless/yellow) result. The appearance of a purple/blue spot indicates the failure of the reaction, revealing the presence of free primary amines.

  • NMR Confirmation: Confirm the structure via 1H NMR. A massive, defining singlet integrating to 18 protons at ~1.4 ppm acts as the definitive signature of the two tert-butyl groups[1].

Synthetic Pathway Visualization

The following diagram maps the logical workflow of utilizing Di-tert-butyl propane-1,3-diyldicarbamate in the generation of advanced ionizable lipids.

G A 1,3-Propanediamine (Core) C Di-tert-butyl propane-1,3-diyldicarbamate (CAS: 33105-94-1) A->C 0°C to RT, 6h B Boc2O (2.1 eq) B->C 0°C to RT, 6h D Acidic Deprotection (HCl / TFA) C->D Orthogonal Cleavage E Reactive Diamine Core D->E -CO2, -Isobutylene F Lipid Tail Conjugation E->F Alkylation G Ionizable Lipid (iLNP) F->G LNP Assembly

Fig 1: Synthetic workflow of Di-tert-butyl propane-1,3-diyldicarbamate in LNP generation.

References

  • Title: Thermostable ionizable lipid-like nanoparticle (iLAND) for RNAi treatment of hyperlipidemia Source: Science Advances (via National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Di-Tert-Butyl propane-1,3-diyldicarbamate | C13H26N2O4 | CID 11437286 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

Di-tert-Butyl Propane-1,3-diyldicarbamate: A Comprehensive Technical Guide for Advanced Research

Introduction: The Strategic Role of a Diamine Building Block in Complex Synthesis In the landscape of modern drug discovery and complex molecule synthesis, the precise control of reactive functional groups is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of a Diamine Building Block in Complex Synthesis

In the landscape of modern drug discovery and complex molecule synthesis, the precise control of reactive functional groups is paramount. Di-tert-butyl propane-1,3-diyldicarbamate, a symmetrically protected diamine, serves as a critical building block for researchers and scientists. Its structure, featuring a three-carbon aliphatic chain flanked by two tert-butoxycarbonyl (Boc)-protected amine groups, offers a stable and versatile scaffold for the introduction of a 1,3-diaminopropane moiety. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, its applications in drug development, and a thorough assessment of its safety and handling profile.

Chemical and Physical Properties

Di-tert-butyl propane-1,3-diyldicarbamate is a solid at room temperature. Its key identifiers and computed physical properties are summarized below for quick reference.

PropertyValueSource
IUPAC Name tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamatePubChem[1]
Synonyms Di-t-butyl propane-1,3-diyldicarbamate, Boc-1,3-diaminopropane-BocPubChem[1]
CAS Number 33105-94-1Advanced ChemBlocks[2]
Molecular Formula C13H26N2O4PubChem[1]
Molecular Weight 274.36 g/mol PubChem[1]
Appearance Solid (predicted)
Purity Typically >95%Advanced ChemBlocks[2]

Synthesis of Di-tert-Butyl Propane-1,3-diyldicarbamate

The synthesis of di-tert-butyl propane-1,3-diyldicarbamate is achieved through the protection of both primary amine groups of 1,3-diaminopropane using di-tert-butyl dicarbonate (Boc anhydride). The tert-butoxycarbonyl (Boc) protecting group is favored due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions.[3]

Experimental Protocol: Di-Boc Protection of 1,3-Diaminopropane

This protocol is adapted from standard procedures for the Boc-protection of amines.[4][5]

Materials:

  • 1,3-Diaminopropane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or a suitable alternative solvent (e.g., THF, dioxane)

  • Sodium bicarbonate (NaHCO₃) solution or another suitable base

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-diaminopropane (1 equivalent) in dichloromethane.

  • Base Addition: Add an aqueous solution of sodium bicarbonate (approximately 2.2 equivalents) to the reaction mixture.

  • Boc Anhydride Addition: While stirring vigorously at room temperature, add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in dichloromethane dropwise to the reaction mixture using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification DAP 1,3-Diaminopropane Solvent DCM / NaHCO₃ (aq) DAP->Solvent Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Solvent Temp Room Temperature Solvent->Temp Stirring Extract Extraction Temp->Extract Reaction Completion Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Purification (optional) Concentrate->Purify Product Di-tert-butyl propane-1,3-diyldicarbamate Concentrate->Product Purify->Product

A generalized workflow for the synthesis of Di-tert-butyl propane-1,3-diyldicarbamate.

Applications in Research and Drug Development

The utility of di-tert-butyl propane-1,3-diyldicarbamate lies in its ability to act as a stable, yet deprotectable, linker molecule. The Boc groups render the nitrogens unreactive to many nucleophilic and basic conditions, allowing for modifications at other parts of a molecule.[6] Subsequent deprotection under acidic conditions reveals the primary amines, which can then undergo further reactions.[5]

Linker in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the PROTAC's efficacy. Di-tert-butyl propane-1,3-diyldicarbamate can serve as a precursor to these linkers. The protected diamine can be incorporated into a more complex linker structure, and subsequent deprotection allows for conjugation to the respective ligands. The length and composition of the linker, which can be extended from the 1,3-diaminopropane backbone, significantly impact the biological activity of the PROTAC.[7]

PROTAC_Application cluster_synthesis Linker Synthesis cluster_conjugation PROTAC Assembly Boc_Diamine Di-tert-butyl propane-1,3-diyldicarbamate Modification Linker Elongation/ Functionalization Boc_Diamine->Modification Deprotection Boc Deprotection (Acidic Conditions) Modification->Deprotection Activated_Linker Activated Diamine Linker Deprotection->Activated_Linker PROTAC PROTAC Molecule Activated_Linker->PROTAC Conjugation Target_Ligand Target-Binding Ligand Target_Ligand->PROTAC E3_Ligand E3 Ligase-Binding Ligand E3_Ligand->PROTAC

Role of the diamine linker in PROTAC synthesis.
Backbone for Polyamines and Peptide Mimetics

Polyamines are essential for cell growth and proliferation, and their analogs are investigated as potential therapeutics, particularly in cancer research. The 1,3-diaminopropane unit is a fundamental component of natural polyamines like spermidine and spermine. Di-tert-butyl propane-1,3-diyldicarbamate provides a convenient starting material for the synthesis of these analogs with controlled modifications.

Hazard and Safety Data

Disclaimer: The following information is for guidance only and is based on the properties of related chemicals. It is not a substitute for a compound-specific risk assessment.

Hazard CategoryInferred Potential HazardBasis for Inference
Acute Toxicity May be harmful if swallowed.Based on SDS for tert-Butyl N-(2-aminoethyl)carbamate.
Skin Corrosion/Irritation May cause skin irritation.Based on SDS for di-tert-butyl dicarbonate.[8]
Serious Eye Damage/Irritation May cause serious eye irritation.Based on SDS for di-tert-butyl dicarbonate.[8]
Respiratory/Skin Sensitization May cause an allergic skin reaction.Based on SDS for di-tert-butyl dicarbonate.[8]
Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

  • Ventilation: Use only in a well-ventilated area.[9]

  • Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation or rash occurs, get medical advice/attention.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

Di-tert-butyl propane-1,3-diyldicarbamate is a valuable synthetic intermediate with significant potential in drug discovery and development. Its utility as a protected diamine linker enables the construction of complex molecules, including PROTACs and polyamine analogs. While a specific SDS is not currently available, a cautious approach to handling, based on the known hazards of related compounds, is essential. As the applications of this building block continue to expand, it is anticipated that more comprehensive safety data will become available.

References

  • PubChem. Di-Tert-Butyl propane-1,3-diyldicarbamate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • ResearchGate. Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubChem. Di-tert-butyl propane-1,1-diyldicarbamate. [Link]

  • ResearchGate. Use of Di‐ tert ‐butyl‐dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. [Link]

  • Biolandes. CHEMICAL SAFETY DATA SHEET. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • ECHA. Di-tert-butyl 1,1,4,4-tetramethyltetramethylene diperoxide - Registration Dossier. [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • ChemRxiv. Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. [Link]

  • Betco. SAFETY DATA SHEET. [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • National Center for Biotechnology Information. A MedChem toolbox for cereblon-directed PROTACs. [Link]

  • Bracco. Safety Data Sheet. [Link]

Sources

Foundational

Literature review on 1,3-propanediamine protection strategies

Topic: Literature Review on 1,3-Propanediamine Protection Strategies Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Symmetry Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on 1,3-Propanediamine Protection Strategies Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Symmetry Challenge

1,3-Propanediamine (PDA) is a critical linker in medicinal chemistry, widely used in the synthesis of chelators, antibody-drug conjugates (ADCs), and polyamine analogues. However, its utility is frequently bottlenecked by its


 symmetry. Both primary amine groups are chemically equivalent, making monoprotection —the selective masking of one amine while leaving the other free for functionalization—a significant synthetic challenge.

Standard addition of protecting groups (e.g.,


) to PDA often results in a statistical mixture:
  • ~25% Unreacted Diamine

  • ~50% Mono-protected Product (Target)

  • ~25% Di-protected Byproduct

This guide moves beyond statistical probability, detailing deterministic protocols that leverage protonation kinetics, flow chemistry, and chelation to achieve high-selectivity monoprotection.

Core Directive: The Proton-Blockade Strategy

Theory of Operation

The most robust, scalable method for differentiating the two amino groups in PDA is the Proton-Blockade Strategy . By introducing a stoichiometric equivalent of acid (HCl), one amine is protonated to form an ammonium salt (


), rendering it non-nucleophilic. The remaining free amine (

) is then available for reaction with an electrophile (e.g.,

).

Mechanism:




Experimental Protocol A: Selective Mono-Boc Protection

This protocol utilizes in situ generation of HCl via trimethylsilyl chloride (TMSCl) to ensure precise stoichiometry.

Reagents:

  • 1,3-Propanediamine (1.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.0 equiv)
    
  • Solvent: Anhydrous Methanol (MeOH)

  • Base: Triethylamine (

    
    ) (for workup)
    

Step-by-Step Workflow:

  • Salt Formation: Dissolve 1,3-propanediamine in anhydrous MeOH at 0 °C. Add TMSCl dropwise over 30 minutes. The reaction of TMSCl with MeOH generates HCl in situ and MeOSiMe3. Stir for 1 hour to ensure thermodynamic equilibration of the mono-hydrochloride salt.

  • Protection: Add a solution of

    
     in MeOH dropwise to the reaction mixture at 0 °C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Workup (The Self-Validating Step):

    • Concentrate the solvent.[1]

    • Dissolve residue in water (The di-protected byproduct is insoluble in water if generated; the mono-protected salt is soluble).

    • Wash the aqueous phase with diethyl ether (

      
      ) to remove any traces of di-protected species.
      
    • Basify the aqueous phase to pH >12 using NaOH (converts ammonium salt to free base).[2]

    • Extract with Dichloromethane (DCM).[1][3]

    • Dry (Na2SO4) and concentrate to yield N-Boc-1,3-propanediamine .[3]

Yield: Typically 65–80% (vs. 50% statistical max).

Visualization: Proton-Blockade Mechanism

ProtonBlockade Start 1,3-Propanediamine (Symmetric) MonoSalt Mono-Ammonium Salt [H3N+ - NH2] Start->MonoSalt Selective Protonation Acid TMSCl / MeOH (1.0 equiv) Acid->MonoSalt ProductSalt Protected Salt [H3N+ - NHBoc] MonoSalt->ProductSalt Nucleophilic Attack BocReagent Boc2O (Electrophile) BocReagent->ProductSalt Workup Basic Workup (pH > 12) ProductSalt->Workup Final N-Boc-1,3-PDA (Free Base) Workup->Final Deprotonation

Caption: The Proton-Blockade strategy uses precise stoichiometry to mask one amine site, forcing selective reaction at the remaining site.

Alternative Strategy: Flow Chemistry (Kinetic Control)

For industrial scale-up where batch thermodynamics are limiting, flow chemistry offers superior selectivity by controlling mixing times and heat transfer.

Concept: In a microreactor, the residence time can be tuned such that the second reaction (di-protection) is kinetically disfavored. The high surface-area-to-volume ratio ensures that local concentrations of


 never exceed the threshold required for double addition before the product exits the reactor.

Key Data Point: Studies utilizing microreactors for diamine acylation have demonstrated selectivity ratios >10:1 (Mono:Di) compared to 4:1 in optimized batch processes.

Purification & "The Copper Trick"

When using statistical methods (no HCl blockade), removing unreacted 1,3-propanediamine is difficult due to its high polarity and boiling point. A field-proven technique for purification is Copper(II) Complexation .

Protocol:

  • Perform the protection reaction.[1][4][5][6]

  • During the aqueous workup, wash the organic phase (containing Mono-Boc and Di-Boc) with a 10% aqueous

    
     solution .
    
  • Mechanism: Unreacted 1,3-propanediamine acts as a potent chelator, forming a water-soluble deep blue copper complex

    
    .
    
  • The Mono-Boc product, having lost one amine donor, binds copper poorly and remains in the organic phase.

  • The Di-Boc product cannot bind copper.

This method effectively "pulls" the unreacted starting material into the aqueous waste stream.

Orthogonal Protection Schemes

Once monoprotected (e.g., N-Boc), the remaining amine can be derivatized with a second, orthogonal protecting group to create a versatile building block.

Common Combinations:

  • N-Boc, N'-Cbz:

    • Synthesis: Treat N-Boc-1,3-PDA with Benzyl chloroformate (Cbz-Cl) and base (

      
      ) in THF/Water.
      
    • Utility: Boc is acid-labile (TFA); Cbz is hydrogenolysis-labile (

      
      ).
      
  • N-Boc, N'-Fmoc:

    • Synthesis: Treat N-Boc-1,3-PDA with Fmoc-OSu.

    • Utility: Compatible with Solid Phase Peptide Synthesis (SPPS).

Visualization: Orthogonal Synthesis Workflow

Orthogonal cluster_routes Orthogonal Derivatization PDA 1,3-Propanediamine MonoBoc N-Boc-1,3-PDA PDA->MonoBoc Protocol A (HCl Blockade) Prod1 N-Boc-N'-Cbz-PDA (Acid/H2 Orthogonal) MonoBoc->Prod1 + Cbz-Cl Prod2 N-Boc-N'-Fmoc-PDA (Acid/Base Orthogonal) MonoBoc->Prod2 + Fmoc-OSu Route1 Route A: Cbz-Cl / Base Route2 Route B: Fmoc-OSu

Caption: Divergent synthesis of orthogonally protected linkers from the mono-protected intermediate.

Comparative Data Analysis

StrategyReagentsYield (Mono)SelectivityScalabilityKey Advantage
Statistical

, DCM
~45-50%LowHighSimple, no salt handling.
HCl Blockade

, TMSCl, MeOH
65-80% High MediumHigh yield, self-validating purification.
Flow Chemistry

, Microreactor
60-75%HighHighContinuous processing, kinetic control.
Boron Complex 9-BBN, Acyl Chloride>85%Very HighLowExtremely high selectivity for complex substrates.

References

  • Selective Mono-Boc Protection via HCl Salt: Guzman-Martinez, A., et al. "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society, vol. 61, no.[4] 1, 2017.

  • Flow Chemistry Approaches: Masui, H., et al. "Selective Monoprotection of Symmetrical Diols in a Flow Reactor."[6] International Journal of Organic Chemistry, vol. 8, 2018, pp. 264-271.[6] (Analogous methodology applied to diamines).

  • Boron Complexation Strategy: Pfaltz, A., et al. "Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron." Organic Letters, 2003.[5]

  • Purific

    
    ): 
    ResearchGate Community Discussion. "How can I remove 1,3-Propanediamine from reaction mixture?" (Verified chemical community practice).
    
    

Sources

Exploratory

Technical Guide: Synthesis and Optimization of Di-Tert-Butyl propane-1,3-diyldicarbamate

This technical guide provides a rigorous, evidence-based analysis of the synthesis pathways for Di-Tert-Butyl propane-1,3-diyldicarbamate (also known as N,N'-Di-Boc-1,3-propanediamine ).[1] It is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous, evidence-based analysis of the synthesis pathways for Di-Tert-Butyl propane-1,3-diyldicarbamate (also known as N,N'-Di-Boc-1,3-propanediamine ).[1] It is designed for researchers requiring high-purity synthesis for applications in PROTAC linker design, polyamine analog development, and medicinal chemistry.[2]

[1][2]


Molecular Weight:  274.36  g/mol [1][2][3]

Executive Summary & Application Profile

Di-Tert-Butyl propane-1,3-diyldicarbamate serves as a critical intermediate in the synthesis of heterobifunctional molecules.[1] Its chemically orthogonal protecting groups (Boc) allow for the controlled release of the 1,3-diaminopropane core, a structural motif essential for:

  • PROTAC Linkers: Providing defined spatial separation between E3 ligase ligands and targets.[1][2]

  • Polyamine Analogs: Mimicking endogenous polyamines (spermidine/spermine) for oncology targets.[1][2]

  • Supramolecular Scaffolds: Acting as a stable, lipophilic spacer in dendrimer construction.[1][2]

This guide details the primary industrial synthesis pathway (Di-tert-butyl dicarbonate protection) and provides a validated purification workflow to ensure >98% purity.[1]

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name Di-tert-butyl propane-1,3-diylbiscarbamate
Common Name N,N'-Di-Boc-1,3-propanediamine
Structure

Appearance White crystalline solid
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in Water
Melting Point Typically 68–70 °C (varies by polymorph/purity)
Stability Stable under standard conditions; hydrolyzes in strong acid (TFA/HCl)

Primary Synthesis Pathway: Nucleophilic Substitution with [2]

The most robust and atom-economical route involves the reaction of 1,3-diaminopropane with Di-tert-butyl dicarbonate (


) .[1] This pathway is preferred over carbamate transfer reagents (e.g., Boc-ON) due to the volatility of the byproducts (t-butanol and 

) and the absence of toxic oxime wastes.[1]
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine lone pair on the carbonyl carbon of the anhydride.[2] The tetrahedral intermediate collapses to release tert-butanol and carbon dioxide, driving the reaction forward entropically.[2]

Stoichiometry: 1.0 eq Diamine : 2.2 eq


 : 2.5 eq Base.[1][2]
Mechanistic Visualization (DOT)

ReactionMechanism cluster_inputs Reactants cluster_products Products Diamine 1,3-Diaminopropane (Nucleophile) Intermediate Tetrahedral Intermediate Diamine->Intermediate Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->Intermediate Product Di-Boc-1,3-propanediamine Intermediate->Product Elimination Byproducts t-BuOH + CO2 Intermediate->Byproducts Decarboxylation

Caption: Nucleophilic acyl substitution mechanism for Boc protection of 1,3-diaminopropane.[1]

Detailed Experimental Protocol

Reagents & Materials
  • Substrate: 1,3-Diaminopropane (CAS 109-76-2), >99%.[1]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ), 98%.[1][2]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]

  • Base: Triethylamine (

    
    ) or aq.[1][2] NaOH (Schotten-Baumann conditions).
    
Step-by-Step Procedure (DCM/TEA Method)

This protocol is optimized for a 10g scale, balancing yield and thermal safety.[1]

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Solvation: Charge the RBF with 1,3-diaminopropane (10.0 g, 135 mmol) and DCM (150 mL) . Add Triethylamine (41 mL, 297 mmol, 2.2 eq) .

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 15 minutes.

  • Addition: Dissolve

    
     (65.0 g, 297 mmol, 2.2 eq)  in DCM (50 mL). Add this solution dropwise over 60 minutes.
    
    • Critical Control Point: The reaction is exothermic.[1][2] Maintain internal temperature <10 °C to prevent

      
       thermal decomposition.[1][2]
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25 °C). Stir for 12–16 hours.[1][2] Monitor by TLC (Stain: Ninhydrin; Product is UV inactive, but Boc groups may show weak absorption;

    
     stain is preferred).[1][2]
    
  • Quench: Add water (100 mL) to the reaction mixture. Vigorously stir for 10 minutes.

Workup & Purification[1][2][3][10]
  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.[1][2]

  • Acid Wash: Wash the organic layer with 0.5 M HCl (2 x 50 mL) .[1][2]

    • Purpose: Removes unreacted diamine and trace TEA.[1][2] The Di-Boc product is not basic and will remain in the organic layer.[1][2]

    • Caution: Do not use concentrated acid or prolonged contact, which will deprotect the Boc groups.[2]

  • Base Wash: Wash with Sat.

    
     (2 x 50 mL)  to remove any hydrolyzed Boc-acid byproducts.[1][2]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield a white solid.
    
  • Recrystallization: If purity is <98%, recrystallize from hot Hexane/Ethyl Acetate (10:1).[1][2]

Process Validation & Workflow

The following flowchart illustrates the critical decision nodes in the synthesis and purification process to ensure batch consistency.

Workflow Start Start: 1,3-Diaminopropane Reaction React with Boc2O (0°C -> RT) in DCM/TEA Start->Reaction TLC TLC Check (Complete Consumption?) Reaction->TLC TLC->Reaction No (Stir longer) Workup_Acid Wash 0.5M HCl (Remove Amines) TLC->Workup_Acid Yes Workup_Base Wash NaHCO3 (Remove Acids) Workup_Acid->Workup_Base Dry Dry & Concentrate Workup_Base->Dry PurityCheck NMR/MP Check (>98%?) Dry->PurityCheck Recryst Recrystallize (Hexane/EtOAc) PurityCheck->Recryst No Final Final Product (White Solid) PurityCheck->Final Yes Recryst->PurityCheck

Caption: Operational workflow for the synthesis and purification of Di-Boc-1,3-propanediamine.

Characterization & QC Criteria

To validate the identity and purity of Di-Tert-Butyl propane-1,3-diyldicarbamate , the following analytical signals must be confirmed.

TechniqueExpected Signal / ResultInterpretation
1H NMR (

, 400 MHz)

1.44 (s, 18H)
Tert-butyl protons (Boc groups).[1]

1.60–1.68 (m, 2H)
Central methylene (

).[1][2]

3.10–3.20 (m, 4H)
Methylene adjacent to Nitrogen (

).[1]

4.8–5.2 (br s, 2H)
Carbamate

protons.[1][2]
13C NMR (

)

28.4, 30.1, 37.5, 79.2, 156.1
Characteristic Boc carbonyl (156) and tBu (28/79) peaks.[2]
Mass Spectrometry (ESI+)

297.1

Sodium adduct is commonly observed.[1][2]
Melting Point 68–70 °CSharp melting range indicates high purity.[1][2]

Safety & Handling

  • 
     Toxicity:  Highly toxic by inhalation (fatal concentration 
    
    
    
    is low).[1][2] Handle only in a fume hood.
  • Thermal Runaway: The reaction with amines is exothermic.[1][2] On scales >50g, active cooling is mandatory during addition.[1][2]

  • Pressure Buildup: The evolution of

    
     (if acidic workup is too vigorous or if using carbonate bases) can pressurize glassware.[1][2] Vent frequently.
    

References

  • PubChem. Di-Tert-Butyl propane-1,3-diyldicarbamate (CID 11437286).[1][2] National Library of Medicine.[1][2] Available at: [Link][1]

  • Organic Syntheses. Protection of Amines with Boc2O. Org.[1][2][4][5] Synth. 1999, 76, 123.[2] (General protocol reference).

  • ChemSrc. N,N'-Di-Boc-1,3-propanediamine Properties and Spectra. Available at: [Link][1]

Sources

Foundational

Reactivity Profile of Bis-Carbamate Linkers in Organic Synthesis

This guide provides a technical deep-dive into the reactivity, synthesis, and application of bis-carbamate linkers, with a specific focus on their role in Antibody-Drug Conjugates (ADCs) and prodrug design. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the reactivity, synthesis, and application of bis-carbamate linkers, with a specific focus on their role in Antibody-Drug Conjugates (ADCs) and prodrug design.

Executive Summary: The "Goldilocks" Stability

In the development of bioconjugates and prodrugs, the linker defines the therapeutic window. Bis-carbamate linkers —specifically those utilizing methylene alkoxy carbamate (MAC) or


-ammonium carbamate  architectures—occupy a critical "Goldilocks" zone of reactivity.

Unlike carbonates , which often suffer from premature hydrolysis in plasma (


 h), and amides , which can be overly resistant to enzymatic cleavage, bis-carbamates offer:
  • Tunable Plasma Stability: High resistance to non-specific esterases and physiological pH (7.4).

  • Triggered Lability: Rapid collapse upon specific enzymatic activation (e.g., by Cathepsin B or

    
    -Glucuronidase).
    
  • Versatile Release: Capability to release alcohols (via MAC units) and secondary amines (via

    
    -ammonium units), overcoming limitations of standard PABC (p-aminobenzyl carbamate) linkers.
    

Mechanistic Reactivity Profile

Hydrolytic Stability & pH Dependence

The stability of a bis-carbamate linker is governed by the substitution pattern on the nitrogen atoms and the electronic nature of the flanking groups.

  • N-Monosubstituted Bis-carbamates: Susceptible to base-catalyzed hydrolysis via the E1cB mechanism . The abstraction of the acidic N-proton leads to an isocyanate intermediate, which rapidly decomposes.

  • N,N-Disubstituted Bis-carbamates: Lacking the acidic proton, these proceed via the slower BAc2 mechanism (nucleophilic acyl substitution), rendering them significantly more stable in plasma.

Table 1: Comparative Stability of Linker Classes in Human Plasma

Linker ClassMechanism of InstabilityPlasma Half-Life (

)
Payload Release Type
Carbonate Spontaneous Hydrolysis~18--36 HoursAlcohols
Hydrazone Acid-catalyzed Hydrolysis~48 HoursKetones/Drugs
Standard Carbamate Enzymatic (Esterase)> 7 Days (Variable)Primary Amines
Methylene Bis-Carbamate Triggered Self-Immolation > 7 Days (Stable) Alcohols

-Ammonium Carbamate
Tandem Elimination > 7 Days (Stable) Secondary Amines
Self-Immolative Cascades

The most advanced application of bis-carbamate reactivity is the self-immolative cascade . Two primary pathways utilize the bis-carbamate motif to release challenging payloads.

Pathway A: Methylene Alkoxy Carbamate (MAC) for Alcohol Release

Standard PABC linkers fail to release alcohols efficiently because the carbamic acid intermediate is too stable. The MAC system introduces a methylene spacer between two carbamate/carbonate-like oxygens, facilitating a 1,6-elimination followed by a spontaneous breakdown.

MAC_Mechanism Figure 1: Mechanism of Methylene Alkoxy Carbamate (MAC) Self-Immolation Trigger Enzymatic Trigger (e.g., Glucuronide) Inter1 Quinone Methide Formation Trigger->Inter1 Cleavage Inter2 Methylene Carbamate Intermediate Inter1->Inter2 1,6-Elimination Breakdown Spontaneous Fragmentation Inter2->Breakdown Fast Hydrolysis Release Released Alcohol (Payload) Breakdown->Release CO2 + Formaldehyde

Pathway B:

-Ammonium Bis-Carbamate for Secondary Amines

This system addresses the difficulty of releasing secondary amines (e.g., MMAE, auristatins) which form stable secondary carbamates. The mechanism involves a tandem 1,6-elimination followed by a 1,2-elimination .[1][2]

Synthetic Protocols

Protocol A: Synthesis of a Methylene Bis-Carbamate Linker

This workflow describes the formation of a MAC linker suitable for conjugating an alcohol-containing payload.

Reagents Required:

  • Chloromethyl chloroformate

  • Payload (Alcohol-containing drug)[3]

  • Silver carbonate (

    
    ) or organic base
    
  • Self-immolative spacer precursor (e.g., PAB-OH)

Step-by-Step Methodology:

  • Activation of Payload:

    • Dissolve the alcohol payload (1.0 eq) in dry DCM at 0°C.

    • Add pyridine (1.2 eq) followed by chloromethyl chloroformate (1.1 eq).

    • Reaction Logic: This forms the intermediate chloromethyl carbonate. The chloromethyl group is the key "methylene" spacer.

    • Monitor: TLC/LC-MS for disappearance of starting material (~1-2 h).

  • Formation of the Bis-Carbamate Scaffold:

    • To the chloromethyl carbonate intermediate, add the amino-functionalized linker precursor (e.g., Fmoc-protected amine or PABC precursor) (1.2 eq).

    • Add

      
       (2.0 eq) or NaI/base to facilitate the displacement of the chloride.
      
    • Critical Step: This

      
       reaction creates the N-C-O-C-O linkage (methylene bis-carbamate core).
      
    • Heat to 40-50°C if necessary, monitoring for the formation of the bis-carbamate species.

  • Deprotection & Conjugation:

    • Remove Fmoc/protecting groups using standard protocols (e.g., 20% piperidine in DMF).

    • Conjugate the free amine to the antibody or targeting ligand using activated esters (e.g., NHS-ester).

Protocol B: Synthesis of Linear Bis-Carbamate Crosslinkers

Used for protein-protein crosslinking (e.g., DSSO-carbamate variants).

  • Precursor Preparation:

    • Start with a diamine spacer (e.g., 2,2'-(ethylenedioxy)bis(ethylamine)).

  • Carbamate Formation:

    • React with N,N'-disuccinimidyl carbonate (DSC) (2.5 eq) in acetonitrile with

      
       (3.0 eq).
      
    • Conditions: Stir at Room Temperature for 16 h.

    • Purification: Precipitate with cold ether or purify via flash chromatography (DCM/MeOH).

  • Validation:

    • Verify structure via

      
      -NMR (distinct carbamate NH signals at 
      
      
      
      5.0-7.0 ppm).

Experimental Validation Workflow

The following diagram illustrates the decision tree for selecting a bis-carbamate linker based on payload type and required stability.

Linker_Selection Figure 2: Bis-Carbamate Linker Selection Workflow Start Select Payload Functional Group Type Payload Type? Start->Type PrimAmine Primary Amine Type->PrimAmine SecAmine Secondary Amine Type->SecAmine Alcohol Hydroxyl (Alcohol) Type->Alcohol Standard Standard PABC Carbamate (High Stability) PrimAmine->Standard Direct Conjugation AAC Alpha-Ammonium Bis-Carbamate (Tandem Elimination) SecAmine->AAC Overcomes Sterics MAC Methylene Alkoxy Carbamate (MAC Unit) Alcohol->MAC Prevents Stable Intermediate

References

  • National Institutes of Health (NIH). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. [Link]

  • Royal Society of Chemistry (RSC). ADC Linkers Strategies for the Release of Alcohol-containing Payloads. [Link]

  • ChemRxiv. Alpha-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Protocol for PROTAC Linker Assembly Utilizing Di-Tert-Butyl propane-1,3-diyldicarbamate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesizing optimized alkyl linkers for Proteolysis Targeting Chimeras (PROTACs) using the versatile building block Di-Tert-Bu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesizing optimized alkyl linkers for Proteolysis Targeting Chimeras (PROTACs) using the versatile building block Di-Tert-Butyl propane-1,3-diyldicarbamate (CAS: 33105-94-1).

Introduction & Mechanistic Rationale

In the rational design of PROTACs, the linker is not merely a passive structural spacer; it actively dictates the physicochemical properties, ternary complex stability, and cellular permeability of the degrader[1]. While polyethylene glycol (PEG) linkers are common, short alkyl chains—such as the 3-carbon chain derived from propane-1,3-diamine—are frequently employed to minimize the topological polar surface area (TPSA) and enforce specific spatial orientations between the Protein of Interest (POI) and the E3 ligase.

Di-Tert-Butyl propane-1,3-diyldicarbamate (


) serves as an ideal starting material for advanced "linkerology" due to two distinct synthetic advantages:
  • Masking of Hydrogen Bond Donors: The di-Boc protected diamine can be subjected to N,N'-dialkylation (e.g., N-methylation). Derivatization of solvent-exposed backbone amides via N-methylation masks hydrogen bond donors, which is a proven strategy to improve passive cell permeability[2].

  • Chameleonic Folding: Linker methylation serves as a minimalist approach to achieving partial rigidification within a flexible linker. This modification drives chameleonic folding—allowing the molecule to hide polar groups in lipophilic environments—which significantly reduces the efflux ratio (ER) and enhances oral bioavailability[3].

Physicochemical Impact of Linker Modification

Understanding the causality behind linker modification is critical. Table 1 summarizes the quantitative shifts in molecular properties when transitioning from a standard unmethylated alkyl linker to an N,N'-dimethylated variant synthesized from a di-Boc precursor.

Table 1: Impact of Linker N-Methylation on PROTAC Properties

PropertyUnmethylated Alkyl LinkerN,N'-Dimethylated Alkyl LinkerMechanistic Causality
Hydrogen Bond Donors (HBD) Higher (2 active NH groups)Lower (0 active NH groups)Direct replacement of polar N-H bonds with N-CH₃ groups.
Topological Polar Surface Area HighReducedElimination of primary/secondary amine polarity.
Efflux Ratio (ER) HighLowChameleonic folding shields polar regions from efflux transporters[3].
Cellular Permeability (PAMPA) ModerateHighIncreased lipophilicity and reduced PEG-like character[2].

Synthetic Workflows & Experimental Protocols

The following workflows detail the transformation of Di-Tert-Butyl propane-1,3-diyldicarbamate into a fully assembled PROTAC.

SyntheticWorkflow A Di-Tert-Butyl propane-1,3-diyldicarbamate (CAS: 33105-94-1) B Pathway A: N,N'-Dialkylation (NaH, MeI, DMF) A->B C Pathway B: Selective Mono-Deprotection (TFA, DCM, 0°C) A->C D N,N'-Dimethyl-Di-Boc-1,3-diaminopropane B->D E Mono-Boc-1,3-diaminopropane C->E F Deprotection (HCl/Dioxane) D->F G Coupling to E3 Ligand (HATU, DIPEA) E->G H N,N'-Dimethyl-1,3-diaminopropane F->H I Coupling to POI Ligand (HATU, DIPEA) G->I J Coupling to POI Ligand H->J K Fully Assembled PROTAC (Targeted Degrader) I->K J->K

Caption: Synthetic pathways utilizing Di-Tert-Butyl propane-1,3-diyldicarbamate for PROTAC assembly.

Protocol A: N,N'-Dialkylation of the Di-Boc Linker

Purpose: To synthesize a rigidified, highly permeable N,N'-dimethyl alkyl linker.

  • Preparation: Dissolve 1.0 mmol of Di-Tert-Butyl propane-1,3-diyldicarbamate in 10 mL of anhydrous DMF under an inert Argon atmosphere.

  • Deprotonation: Cool the reaction mixture to 0°C using an ice bath. Slowly add 2.5 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Causality: NaH is required to strongly deprotonate the carbamate nitrogens, generating a nucleophilic amide anion.

  • Alkylation: After 30 minutes of stirring at 0°C, add 3.0 mmol of Methyl Iodide (MeI) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective Mono-Deprotection

Purpose: To generate an asymmetric linker handle (Mono-Boc-1,3-diaminopropane) for sequential PROTAC assembly without complete deprotection.

Because the two amino groups in the parent molecule have identical basicity, regioselective protection/deprotection is statistically challenging. This protocol utilizes stoichiometric deficit and temperature control to favor the mono-Boc product.

  • Preparation: Dissolve 1.0 mmol of the di-Boc diamine in 10 mL of anhydrous Dichloromethane (DCM).

  • Acid Cleavage: Cool the solution to 0°C. Add exactly 1.5 equivalents of Trifluoroacetic Acid (TFA) dropwise over 10 minutes.

    • Causality: Using a limited amount of TFA at a low temperature prevents the rapid cleavage of both Boc groups, trapping the mono-deprotected intermediate.

  • Monitoring & Quenching: Stir for 2 hours at 0°C. Monitor via LC-MS. Once the mono-Boc species peaks, quench immediately by pouring the mixture into cold saturated NaHCO₃ to neutralize the TFA.

  • Purification: Extract with DCM, dry, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the mono-Boc amine.

Table 2: Reaction Optimization for Selective Mono-Deprotection

TFA EquivalentsTemperatureReaction TimeMono-Boc YieldDi-Boc RecoveryDi-Deprotected Yield
1.0 eq0°C2 h55%40%5%
1.5 eq 0°C 2 h 78% 12% 10%
5.0 eq25°C1 h5%0%95%
Protocol C: Sequential PROTAC Assembly

Purpose: Coupling the synthesized linker to the E3 ligase and POI ligands.

  • First Coupling (E3 Ligand): Dissolve 1.0 mmol of the E3 ligase ligand (e.g., Thalidomide-COOH) and 1.1 mmol of HATU in 5 mL DMF. Add 3.0 mmol of DIPEA. Stir for 15 minutes to activate the carboxylic acid. Add 1.0 mmol of the Mono-Boc linker generated in Protocol B. Stir at RT for 3 hours.

  • Global Deprotection: Treat the purified intermediate with 4M HCl in Dioxane for 1 hour at RT to remove the remaining Boc group. Concentrate in vacuo to yield the amine hydrochloride salt.

  • Second Coupling (POI Ligand): Repeat the HATU/DIPEA coupling procedure using the POI ligand (e.g., JQ1-COOH) and the newly deprotected amine to yield the final PROTAC.

Mechanism of Action

Once synthesized, the PROTAC acts as a catalytic degrader. The 3-carbon alkyl linker ensures the correct spatial distance to prevent steric clashing while maintaining a low molecular weight profile.

PROTACMechanism PROTAC PROTAC Molecule (Alkyl Linker) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruited E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Caption: Mechanism of targeted protein degradation mediated by the synthesized PROTAC ternary complex.

References

  • PROTACs Elements of Design and Cell Permeability Frontiers in Chemistry[Link]

  • Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis Journal of Medicinal Chemistry - ACS Publications[Link]

  • Current strategies for the design of PROTAC linkers: a critical review National Institutes of Health (PMC)[Link]

Sources

Application

Application Note &amp; Protocol Guide: Di-Tert-Butyl Propane-1,3-Diyldicarbamate as a Controlled Cross-Linking Precursor in Heterobifunctional Drug Design

Executive Summary In the rapidly expanding fields of targeted protein degradation (e.g., PROTACs) and bioconjugation, the precision of cross-linking reagents is paramount. Di-Tert-Butyl propane-1,3-diyldicarbamate (commo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly expanding fields of targeted protein degradation (e.g., PROTACs) and bioconjugation, the precision of cross-linking reagents is paramount. Di-Tert-Butyl propane-1,3-diyldicarbamate (commonly known as N,N'-di-Boc-1,3-propanediamine) is a symmetrical, fully protected aliphatic diamine. While fully protected diamines cannot act as cross-linkers in their native state, this compound serves as a critical pro-cross-linker .

By utilizing controlled desymmetrization techniques, drug development professionals can selectively remove a single tert-butoxycarbonyl (Boc) group to yield a mono-reactive C3 spacer[1]. This strategy prevents the uncontrolled homobifunctional dimerization that plagues unprotected 1,3-propanediamine, ensuring a strict 1:1 stoichiometry when linking two distinct pharmacophores (e.g., a target protein warhead and an E3 ligase ligand)[2].

Physicochemical Profile

Understanding the baseline properties of the pro-cross-linker is essential for calculating reaction stoichiometry and predicting solubility during liquid-phase synthesis[3].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
CAS Number 33105-94-1
Molecular Weight 274.36 g/mol
Exact Mass 274.189 Da
Chemical Formula C13H26N2O4
Spacer Length C3 (Aliphatic, highly flexible)
LogP (Predicted) ~2.5 (Highly lipophilic prior to deprotection)

Mechanistic Rationale: The "Pro-Cross-Linker" Paradigm

The synthesis of heterobifunctional molecules requires absolute control over cross-linking directionality. If an unprotected diamine is introduced to an activated carboxylic acid, the reaction yields a statistical nightmare of mono-conjugated products, di-conjugated homodimers, and unreacted starting materials.

Di-Tert-Butyl propane-1,3-diyldicarbamate solves this via stepwise deprotection . The causality behind this workflow relies on the differential reactivity of the molecule once the first Boc group is removed. When subjected to mild Lewis acid catalysis (e.g.,[4]), the first carbamate is cleaved. The newly formed primary amine immediately protonates in the acidic microenvironment. This localized positive charge electrostatically repels further Lewis acid coordination, drastically increasing the activation energy required to cleave the second Boc group. This self-limiting mechanism yields the mono-Boc intermediate with high selectivity, which is then utilized for sequential amide couplings[5].

Cross-Linking Workflow Diagram

Workflow A Di-Tert-Butyl propane-1,3-diyldicarbamate (Symmetrical Pro-Cross-Linker) B Step 1: Selective Mono-Deprotection (Desymmetrization via FeCl3 or Thermal Flow) A->B C Mono-Boc-1,3-propanediamine (Asymmetric C3 Intermediate) B->C D Step 2: First Conjugation (Amide Coupling with Ligand A / Warhead) C->D E Boc-Protected Conjugate (Ligand A - C3 Spacer - NH-Boc) D->E F Step 3: Global Deprotection (20% TFA in DCM) E->F G Deprotected Conjugate (Ligand A - C3 Spacer - NH2) F->G H Step 4: Second Conjugation (Amide Coupling with Ligand B / E3 Binder) G->H I Heterobifunctional Molecule (PROTAC / Bioconjugate) H->I

Figure 1: Stepwise desymmetrization and heterobifunctional cross-linking workflow using a C3 pro-cross-linker.

Quantitative Data: Desymmetrization Optimization

Selecting the correct desymmetrization method is critical for maximizing the yield of the mono-reactive linker[6].

Table 2: Optimization Matrix for Symmetrical Di-Boc Desymmetrization

MethodReagents & ConditionsCausality / MechanismMono-Boc Yield
Stoichiometric Acid 1.0 eq TFA, DCM, 0 °CRelies purely on statistical probability; difficult to prevent over-deprotection.~45-50%
Iron(III) Catalysis 0.3 eq FeCl₃, DCM, RTLewis acid coordination is halted by amine protonation (electrostatic repulsion).>85%
Thermal Flow MeOH, Continuous Flow, 150 °C exploiting kinetic differences in continuous microreactors[6].70-85%

Experimental Protocols (Self-Validating Systems)

Protocol 1: Iron(III)-Catalyzed Desymmetrization

Objective: Convert the pro-cross-linker into mono-Boc-1,3-propanediamine.

  • Preparation : Dissolve 10.0 mmol of Di-Tert-Butyl propane-1,3-diyldicarbamate in 20 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis : Add 3.0 mmol (0.3 eq) of anhydrous Iron(III) chloride (FeCl₃). The solution will transition to a pale yellow/orange color.

  • Reaction : Stir continuously at room temperature (20-25 °C) for 4 hours.

  • Validation Checkpoint 1 (TLC) : Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The starting material is ninhydrin-negative (invisible), while the desired mono-Boc product will appear as a bright pink/purple spot due to the free primary amine.

  • Workup : Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (LC-MS) : Confirm the presence of the mono-Boc product (Expected [M+H]⁺ = 175.1 Da).

Protocol 2: First Conjugation (Warhead Attachment)

Objective: Covalently link the mono-Boc spacer to the target protein ligand (Ligand A-COOH).

  • Activation : In a dry flask, dissolve 1.0 mmol of Ligand A-COOH in 5 mL of anhydrous DMF. Add 1.2 mmol of HATU.

    • Causality Note: HATU is selected over EDC/NHS due to its superior reaction kinetics and ability to suppress epimerization of chiral centers in complex pharmaceutical warheads.

  • Base Addition : Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester. DIPEA is used as it is a sterically hindered, non-nucleophilic base that will not compete with the amine during coupling.

  • Coupling : Add 1.1 mmol of the mono-Boc-1,3-propanediamine (from Protocol 1) dropwise. Stir for 2 hours.

  • Validation Checkpoint 3 (LC-MS) : Monitor the disappearance of the Ligand A mass and the emergence of the Boc-protected conjugate mass.

Protocol 3: Global Deprotection & PROTAC Formation

Objective: Remove the final Boc group and cross-link to the E3 Ligase Ligand (Ligand B-COOH).

  • Deprotection : Dissolve the Boc-protected conjugate in 4 mL of DCM. Slowly add 1 mL of Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir for 1 hour at room temperature.

    • Causality Note: If Ligand A contains electron-rich aromatic rings (e.g., indoles, phenols), add 0.1 mL of Triisopropylsilane (TIPS) as a carbocation scavenger to prevent tert-butyl alkylation[].

  • Evaporation : Concentrate the mixture under a stream of nitrogen to remove excess TFA. Co-evaporate with toluene (2 x 5 mL) to remove residual acid.

  • Neutralization & Second Coupling : Dissolve the resulting TFA-salt in 5 mL of DMF. Add 5.0 mmol of DIPEA to ensure complete neutralization of the amine salt. In a separate flask, pre-activate Ligand B-COOH (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15 minutes. Combine the solutions and stir for 3 hours.

  • Validation Checkpoint 4 (Final Analysis) : Purify via preparative HPLC. Confirm the final heterobifunctional cross-linked product via High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11437286, Di-Tert-Butyl propane-1,3-diyldicarbamate" PubChem. Available at:[Link]

  • Padrón, J. I., et al. "A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis." RSC Advances, 2015, 5, 6647-6651. Available at:[Link]

  • O'Brien, M., et al. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 2024. Available at:[Link]

  • Mulvaney, K., et al. "Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors." National Library of Medicine (PMC), 2019. Available at:[Link]

Sources

Method

Preparation of supramolecular polymers using Di-Boc-diaminopropane

An Application Guide to the Synthesis and Characterization of Supramolecular Polymers Derived from N-Boc-1,3-Diaminopropane Introduction: Bridging Small Molecules and Polymeric Materials Supramolecular polymers, formed t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Characterization of Supramolecular Polymers Derived from N-Boc-1,3-Diaminopropane

Introduction: Bridging Small Molecules and Polymeric Materials

Supramolecular polymers, formed through directional and reversible non-covalent interactions, represent a frontier in materials science and biomedicine.[1][2] Unlike their covalent counterparts, these materials possess dynamic properties, including stimuli-responsiveness and self-healing capabilities, making them ideal for advanced applications like drug delivery, tissue engineering, and smart hydrogels.[3][4] The design of the monomeric building block is paramount, as its structure dictates the nature and strength of the non-covalent interactions—such as hydrogen bonding, π-π stacking, or host-guest interactions—that drive the polymerization.[5]

This application note provides a comprehensive guide for the synthesis and characterization of a model supramolecular polymer system. We will utilize N-Boc-1,3-diaminopropane, a versatile and commercially available building block, to construct a monomer capable of self-assembly through a well-defined hydrogen-bonding motif.[6][7] It is important to note that while the topic specifies "Di-Boc-diaminopropane," the synthetically advantageous starting material is the mono-protected N-Boc-1,3-diaminopropane (tert-butyl (3-aminopropyl)carbamate).[8] This molecule possesses a free primary amine for directed synthesis and a Boc-protected amine that prevents unwanted side reactions, offering a streamlined pathway to the target monomer.

This guide is designed for researchers in materials science, polymer chemistry, and drug development. It offers not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible workflow.

Part 1: Synthesis of a Self-Assembling Monomer

Principle of Monomer Design

The core strategy is to convert the N-Boc-1,3-diaminopropane into a molecule with a potent self-complementary hydrogen-bonding site. We will achieve this by reacting the free primary amine with an isocyanate to form a urea group. Urea moieties are exceptional hydrogen-bonding motifs, capable of forming strong, linear arrays that drive supramolecular polymerization. The bulky Boc-group and the aliphatic chain provide solubility and influence the packing of the final polymer structure.

Below is a visual representation of the synthetic transformation.

Monomer_Synthesis Start_A N-Boc-1,3-diaminopropane Conditions Solvent (e.g., DCM) Room Temperature Start_A->Conditions Start_B Alkyl Isocyanate (R-N=C=O) Start_B->Conditions Product Boc-Protected Urea Monomer (Target Molecule) Conditions->Product +

Caption: Reaction scheme for the synthesis of the urea-based monomer.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
N-Boc-1,3-diaminopropane75178-96-0174.24Liquid or low-melting solid.[6][9]
Hexyl isocyanate822-06-0127.18Moisture sensitive. Lachyrmator.
Dichloromethane (DCM), Anhydrous75-09-284.93Volatile organic solvent.
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37Drying agent.
Silica Gel for Column Chromatography63231-67-4-Stationary phase for purification.
Ethyl Acetate141-78-688.11Eluent for chromatography.
Hexanes110-54-386.18Eluent for chromatography.
Detailed Experimental Protocol: Monomer Synthesis
  • Reaction Setup: In a fume hood, add N-Boc-1,3-diaminopropane (1.0 eq, e.g., 1.74 g, 10 mmol) to a 100 mL round-bottom flask equipped with a magnetic stir bar. Dissolve it in 30 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: While stirring, slowly add hexyl isocyanate (1.0 eq, e.g., 1.27 g, 10 mmol) dropwise to the solution at room temperature. Rationale: The slow addition prevents a rapid exotherm and ensures a homogenous reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has been completely consumed.

  • Work-up:

    • Quench the reaction by adding 20 mL of deionized water to the flask.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine. Rationale: These washes remove any unreacted starting materials and aqueous-soluble byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the Boc-protected urea monomer as a white solid. Dry under high vacuum for several hours.

  • Characterization: Confirm the structure and purity of the synthesized monomer using:

    • ¹H and ¹³C NMR: To verify the chemical structure and absence of impurities.

    • FT-IR: To confirm the presence of the urea C=O stretch (~1630 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

    • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.

Part 2: Supramolecular Polymerization via Self-Assembly

Principle of Self-Assembly

The synthesized monomers are designed to assemble into long, polymer-like chains in non-polar solvents. In solvents like chloroform or toluene, the hydrogen-bonding urea groups will preferentially interact with each other rather than the solvent, leading to the formation of stable, linear aggregates. This process is concentration-dependent and reversible.

The overall workflow from starting material to characterized supramolecular polymer is outlined below.

workflow cluster_synthesis Monomer Synthesis cluster_assembly Self-Assembly cluster_characterization Characterization reagents N-Boc-1,3-diaminopropane + Isocyanate reaction Reaction in DCM reagents->reaction purification Purification (Column Chromatography) reaction->purification monomer Pure Monomer purification->monomer dissolution Dissolve in Non-Polar Solvent monomer->dissolution assembly Supramolecular Polymer (in solution) dissolution->assembly nmr NMR Spectroscopy (Concentration Dependence) assembly->nmr viscometry Viscometry assembly->viscometry microscopy Microscopy (TEM/AFM) assembly->microscopy

Caption: Overall experimental workflow.

Detailed Protocol: Self-Assembly
  • Solvent Selection: Choose a non-polar solvent such as deuterated chloroform (CDCl₃) for NMR studies or toluene for viscosity measurements. Rationale: Non-polar solvents do not compete for hydrogen bonding, thus promoting the self-assembly of the urea-based monomers.

  • Sample Preparation: Prepare a series of solutions of the purified monomer at varying concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM).

  • Equilibration: Gently agitate or sonicate the solutions to ensure complete dissolution. Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for at least one hour before analysis. Rationale: Supramolecular polymerization is an equilibrium process; allowing time for equilibration ensures that the measurements are reproducible.

Part 3: Characterization of the Supramolecular Polymer

Characterizing supramolecular polymers requires different techniques than those used for covalent polymers, as the non-covalent bonds are dynamic and sensitive to environmental conditions.[1] The goal is to obtain evidence of monomer association into larger structures.

The diagram below illustrates the self-assembly process.

Caption: Monomers associate via hydrogen bonds to form a polymer.

Recommended Characterization Techniques
TechniquePrinciple & PurposeExpected Outcome Indicating Polymerization
¹H NMR Spectroscopy To probe the local chemical environment. Hydrogen bonding causes a downfield shift in the N-H proton signals.The chemical shift of the urea N-H protons moves downfield (to higher ppm) as the monomer concentration increases.
Viscometry To measure the resistance of a fluid to flow. The formation of long polymer chains significantly increases solution viscosity.A non-linear, sharp increase in the specific viscosity of the solution above a critical aggregation concentration.
Microscopy (TEM/AFM) To directly visualize the morphology of the assembled structures.Observation of long, fibrillar, or network-like nanostructures after depositing a dilute solution onto a grid or surface.[10]
Protocol: Concentration-Dependent ¹H NMR
  • Prepare samples of the monomer in CDCl₃ at various concentrations (e.g., 1 mM to 50 mM) as described above.

  • Acquire a standard ¹H NMR spectrum for each sample.

  • Plot the chemical shift (δ) of the urea N-H protons as a function of monomer concentration.

  • Interpretation: A significant downfield shift with increasing concentration is strong evidence of intermolecular hydrogen bonding, which is the basis of the supramolecular polymerization.

Troubleshooting

ProblemPotential CauseSuggested Solution
Monomer synthesis fails or gives low yield. Impure reagents; moisture in the solvent or on glassware.Use anhydrous solvents and oven-dried glassware. Ensure the purity of the isocyanate.
No change in NMR shift with concentration. Solvent is too polar (e.g., DMSO, Methanol); monomer design is flawed.Switch to a non-polar solvent (CDCl₃, Toluene). Re-evaluate the monomer structure.
Low solution viscosity even at high concentration. Weak intermolecular interactions; low degree of polymerization.Consider modifying the monomer to include more H-bonding sites or π-stacking moieties.

Safety Precautions

  • N-Boc-1,3-diaminopropane can cause skin and eye irritation.[8]

  • Isocyanates are potent lachrymators and respiratory sensitizers. Always handle them in a certified chemical fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

References

  • N-Boc-1,3-diaminopropane, 95% - Fisher Scientific. (URL: [Link])

  • Hartgerink, J. D., Beniash, E., & Stupp, S. I. (2002). Functional Supramolecular Polymers. PMC. (URL: [Link])

  • Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
  • Synthesis and Characterization of Novel Supramolecular Polymers. (2018). University of Groningen. (URL: [Link])

  • Zhang, J., Yu, G., & Liu, D. (2012). Characterization of supramolecular polymers. Chemical Society Reviews. (URL: [Link])

  • Li, Z., et al. (2024). Therapeutic Supramolecular Polymers: Designs and Applications. PMC - NIH. (URL: [Link])

  • Ruan, Y., et al. (2024). Supramolecular Polymers for Drug Delivery. PubMed. (URL: [Link])

  • Jones, C., et al. (2016). Synthesis and Characterization of Bulky 1,3‐Diamidopropane Complexes of Group 2 Metals (Be−Sr). ResearchGate. (URL: [Link])

  • Catalini, S., et al. (2025). Self-assembly of boc-protected diphenylalanine functionalized with boron-dipyrromethane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (URL: [Link])

  • 1,3-Propanediamine | C3H10N2 - PubChem. NIH. (URL: [Link])

  • Beline, T., et al. (2004). Self-assembly of biocidal nanotubes from a single-chain diacetylene amine salt. PubMed. (URL: [Link])

  • Berg, A.I. (2021). Supramolecular polymers for biomedical applications. University of Groningen. (URL: [Link])

  • Synthesis Nano Dendrimer Supramolecular with Melamine Core. (2014). International Journal of Nanoscience and Nanotechnology. (URL: [Link])

  • Berrocal, J. A., et al. (2023). Imine-Based Transient Supramolecular Polymers. I.R.I.S.. (URL: [Link])

  • An Overview of the Supramolecular Systems for Gene and Drug Delivery in Tissue Regeneration. (2022). MDPI. (URL: [Link])

  • Park, K. Applications of Polymers in Parenteral Drug Delivery. Purdue University. (URL: [Link])

  • Berrocal, J. A. (2023). Supramolecular polymerization of imine-based monomers driven by the dissipation of chemical fuels. ACS Fall 2023. (URL: [Link])

Sources

Application

Application Note: Scale-Up Synthesis and Isolation of Di-tert-Butyl Propane-1,3-diyldicarbamate

Introduction and Strategic Overview Di-tert-butyl propane-1,3-diyldicarbamate (CAS: 33105-94-1), commonly referred to as -Di-Boc-1,3-propanediamine, is a critical protected polyamine building block. It is extensively uti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Di-tert-butyl propane-1,3-diyldicarbamate (CAS: 33105-94-1), commonly referred to as


-Di-Boc-1,3-propanediamine, is a critical protected polyamine building block. It is extensively utilized in the synthesis of PROTAC linkers, pharmaceutical intermediates, and notably, in the formulation of thermostable ionizable lipid nanoparticles (LNPs) for advanced RNAi therapeutics[1].

While the laboratory-scale synthesis of this molecule is straightforward, scaling the process to multi-kilogram quantities introduces significant chemical engineering challenges. The exhaustive protection of 1,3-propanediamine with Di-tert-butyl dicarbonate (


) is violently exothermic and generates massive volumes of carbon dioxide (

) gas. This application note details a field-proven, chromatography-free, self-validating scale-up protocol designed to maximize yield, ensure operator safety, and meet rigorous purity standards.

Mechanistic Causality & Reaction Design

To design a scalable process, we must first understand the causality behind the reaction mechanism and phase behavior.

The Intrinsic Base Mechanism: Standard lab protocols often employ external bases (e.g.,


, 

) for Boc protection. However, highly nucleophilic primary aliphatic amines do not strictly require an external base [2]. The amine attacks the electrophilic carbonyl of

, forming a tetrahedral intermediate. Upon collapse, it expels a tert-butyl carbonate anion. This anion acts as a transient intrinsic base, abstracting a proton from the intermediate before rapidly decarboxylating into

and tert-butanol (

-BuOH). Omitting the external organic base prevents the formation of complex salt streams, simplifying downstream aqueous waste management.

Mechanism Amine R-NH2 (Nucleophile) Tetra Tetrahedral Intermediate Amine->Tetra Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->Tetra Carbamate R-NH-Boc (Product) Tetra->Carbamate Collapse LeavingGroup t-Butyl Carbonate Anion Tetra->LeavingGroup Cleavage Byproducts CO2 (gas) + t-BuOH LeavingGroup->Byproducts Decarboxylation (Fast)

Caption: Mechanistic pathway of base-free Boc protection highlighting the transient tert-butyl carbonate anion.

Solvent and Thermal Control: Dichloromethane (DCM) is frequently used at the bench scale but is a toxic Class 2 solvent restricted in large-scale manufacturing. We replace DCM with a biphasic Ethyl Acetate (EtOAc) and Water system. The water phase acts as a massive thermal sink, dampening the violent exotherm of the


 addition, while EtOAc efficiently partitions the highly lipophilic di-Boc product away from the aqueous phase [3].

Process Parameters and Quantitative Data

Strict stoichiometric control is required. A slight excess of


 (2.10 equivalents) ensures exhaustive protection. Under-charging 

results in the mono-Boc intermediate (

-Boc-1,3-propanediamine), which is highly water-soluble, acts as a surfactant (causing severe emulsions during workup), and is difficult to purge during crystallization.
Table 1: Stoichiometry and Material Requirements (1.0 kg Scale)
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
1,3-Propanediamine74.121.001.00 kg (13.49 mol)Starting Material
Di-tert-butyl dicarbonate218.252.106.18 kg (28.33 mol)Electrophile / Protecting Group
Ethyl Acetate (EtOAc)88.11N/A7.0 LOrganic Solvent
DI Water18.02N/A5.0 LThermal Sink / Aqueous Phase
1 M Citric Acid (aq)192.12N/A3.0 LWorkup (Amine Scavenger)
n-Heptane100.20N/A8.0 LCrystallization Anti-solvent
Table 2: In-Process Controls (IPC) and Quality Parameters
ParameterAnalytical MethodAcceptance CriteriaCorrective Action if Failed
Mono-Boc ImpurityGC-FID or HPLC-UV< 1.0% (Area/Area)Add 0.05 eq

, stir 2 hrs.
Residual

GC-FID< 0.5% (Area/Area)Add 0.05 eq Amine, stir 1 hr.
Moisture ContentKarl Fischer (KF)< 0.5% w/wExtend vacuum drying time.

Self-Validating Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system; advancing to the next stage is strictly gated by specific physical or analytical observations.

ProcessWorkflow Start 1,3-Propanediamine + EtOAc / H2O Cooling Cool to 0-5 °C (Jacketed Reactor) Start->Cooling Boc2O Boc2O Addition (Controlled Rate) Cooling->Boc2O Exotherm Control Reaction Warm to 20 °C Stir 4-6 hrs Boc2O->Reaction CO2 Evolution IPC IPC (HPLC/GC) Check Mono-Boc < 1% Reaction->IPC IPC->Reaction Fail (+0.05 eq Boc2O) Workup Phase Separation Wash with Mild Acid & Brine IPC->Workup Pass Cryst Solvent Swap to Heptane Crystallization Workup->Cryst Product Di-tert-butyl propane-1,3-diyldicarbamate Cryst->Product Filtration & Drying

Caption: Step-by-step scale-up workflow featuring IPC feedback loops and self-validating gates.

Step 1: Reactor Preparation and Cooling
  • Equip a 20 L jacketed glass reactor with a heavy-duty overhead stirrer, a pressure-equalizing addition funnel, an internal temperature probe, and a reflux condenser connected to a high-capacity gas bubbler (to monitor

    
     evolution).
    
  • Charge 1.00 kg of 1,3-propanediamine, 5.0 L of EtOAc, and 5.0 L of DI water.

  • Initiate stirring at 250 rpm to ensure thorough biphasic mixing.

  • Circulate coolant through the jacket to bring the internal temperature to 0–5 °C .

Step 2: Electrophile Addition
  • Prepare a solution of 6.18 kg of

    
     dissolved in 2.0 L of EtOAc.
    
  • Begin dropwise addition of the

    
     solution.
    
  • Self-Validation Gate: The addition rate must be strictly governed by the internal temperature and the bubbler. Do not allow the internal temperature to exceed 15 °C. If vigorous bubbling (

    
     generation) overwhelms the condenser, pause the addition until gas evolution subsides. This step typically takes 4 to 6 hours.
    
Step 3: Maturation and In-Process Control (IPC)
  • Once the addition is complete, adjust the jacket temperature to warm the reactor to 20–25 °C. Stir vigorously for 4 hours.

  • Halt stirring, allow the phases to separate for 10 minutes, and draw a 1 mL sample from the upper (organic) layer.

  • Self-Validation Gate: Analyze via GC-FID or HPLC. The reaction is deemed complete only when the mono-Boc intermediate is < 1.0%. If the threshold is exceeded, charge an additional 0.05 eq of

    
    , stir for 2 hours, and re-sample.
    
Step 4: Workup and Phase Separation
  • Drain and discard the lower aqueous layer (contains

    
    -BuOH and trace impurities).
    
  • Wash the organic layer with 3.0 L of 1 M aqueous citric acid. Causality: This selectively protonates any unreacted starting material or mono-Boc intermediate, pulling them into the aqueous phase.

  • Wash the organic layer with 3.0 L of saturated

    
     followed by 3.0 L of brine.
    
Step 5: Solvent Swap and Crystallization
  • Transfer the organic layer to a distillation apparatus. Concentrate under reduced pressure (approx. 150 mbar, 40 °C jacket) until the total volume is reduced to ~3.0 L.

  • Charge 4.0 L of n-heptane and continue distillation until the internal temperature reaches 65 °C at atmospheric pressure (indicating complete removal of EtOAc).

  • Add an additional 4.0 L of n-heptane. The product is highly soluble in EtOAc but practically insoluble in cold n-heptane.

  • Cool the reactor slowly (approx. 10 °C per hour) to 0 °C to induce crystallization. A thick white slurry will form.

Step 6: Isolation
  • Filter the slurry through a large-scale Buchner funnel or Nutsche filter.

  • Wash the filter cake with 2.0 L of pre-chilled (0 °C) n-heptane.

  • Dry the white crystalline solid in a vacuum oven at 40 °C for 24 hours until constant weight is achieved.

  • Expected Yield: 3.4 – 3.5 kg (92–95% theoretical yield). Melting point: 75–78 °C.

References

  • Thermostable ionizable lipid-like nanoparticle (iLAND) for RNAi treatment of hyperlipidemia Science Advances (PMC) URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (5th Edition) John Wiley & Sons URL:[Link]

  • Practical Process Research and Development (2nd/3rd Edition) Academic Press / ScienceDirect URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification of Propane-1,3-diyldicarbamate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying aliphatic dicarbamates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying aliphatic dicarbamates.

Propane-1,3-diyldicarbamate presents two primary chromatographic hurdles: severe hydrogen bonding (due to the dual -O-CO-NH₂ groups interacting with silica silanols) and UV-inactivity (due to the lack of a conjugated


-system)[1]. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity recovery.

Core Experimental Workflow

PurificationWorkflow A Crude Propane-1,3-diyldicarbamate B Dry Loading (Pre-adsorb on Silica) A->B Dissolution & Evaporation C Column Elution (EtOAc/Hexane or MeOH/DCM) B->C Load onto packed column D TLC Visualization (PMA or Furfural Stain) C->D Collect fractions D->C Co-elution (Adjust Polarity) E Pure Dicarbamate Fractions D->E Rf 0.3-0.5 confirmed

Figure 1: Workflow for the normal-phase purification of propane-1,3-diyldicarbamate.

Self-Validating Protocol: Normal-Phase Column Chromatography

To guarantee reproducibility, every step in this protocol includes a built-in validation mechanism.

  • Column Packing (Slurry Method) : Calculate the required silica mass (ideally 30-50x the crude sample mass) to prevent column overloading, which exacerbates streaking[2]. Prepare a slurry of silica gel in the starting mobile phase (e.g., 50% Ethyl Acetate/Hexanes).

  • Dry Loading (Crucial Step) : Because propane-1,3-diyldicarbamate is highly polar, it will likely oil out or precipitate if loaded directly in a non-polar solvent. Dissolve the crude mixture in a volatile polar solvent (like Acetone or pure EtOAc). Add silica gel (approx. 3x the crude mass) and evaporate to a free-flowing powder. Load this powder evenly onto the flat sand layer of the packed column[2].

    • Validation Check: Ensure the powder is completely dry and free-flowing. Residual polar solvent will artificially spike the local solvent polarity, causing the compound to elute prematurely in the void volume.

  • Gradient Elution : Begin elution with 50% EtOAc/Hexanes. If TLC monitoring shows the compound is retained near the baseline (

    
    ), transition to a highly polar hydrogen-bond-disrupting gradient, such as 1-5% Methanol in Dichloromethane[3].
    
  • Fraction Collection & TLC Analysis : Collect fractions and spot every 3rd fraction on a silica TLC plate. Stain using Phosphomolybdic Acid (PMA) and heat vigorously[1].

    • Validation Check: Co-spot the crude mixture on every TLC plate to serve as an internal reference for the target

      
       (ideal range: 0.25–0.35).
      

Troubleshooting & FAQs

Q: My compound is streaking down the entire TLC plate and column, ruining the separation. How do I achieve a tight band? A: Streaking is a macroscopic symptom of heterogeneous binding kinetics. The carbamate NH₂ groups act as strong hydrogen bond donors, interacting intensely with the acidic silanol (Si-OH) groups on the silica gel surface[4].

  • The Fix : Switch your solvent system to Methanol/Dichloromethane (e.g., 5% MeOH in DCM). Methanol acts as a hydrogen-bond competitor, occupying the silanol sites and allowing the carbamate to elute cleanly[3]. Alternatively, add 1% Triethylamine (TEA) to your mobile phase to neutralize the acidic silanols.

  • Self-Validation : Run a 2D TLC plate (develop in one direction, dry, rotate 90 degrees, and develop again). If the spot forms a diagonal line, the streaking is due to column interactions. If it forms multiple off-diagonal spots, your compound is actively degrading on the silica.

Q: I cannot see my spots under the 254 nm UV lamp. What is the most reliable way to visualize propane-1,3-diyldicarbamate? A: Propane-1,3-diyldicarbamate lacks a conjugated


-system, making it completely invisible to standard 254 nm UV light[1]. You must rely on destructive chemical stains.
  • The Fix : Phosphomolybdic Acid (PMA) is a highly sensitive, universal stain that oxidizes the compound, leaving blue-black spots on a yellow-green background upon vigorous heating[1][5]. For more specificity towards carbamate esters, use the Furfural/Sulfuric acid stain[6].

  • Self-Validation : Always spot a known standard (e.g., a commercially available carbamate like meprobamate or simple urethane) on the edge of your TLC plate to validate that your stain batch is active and your heating technique is sufficient.

Q: I'm losing my product on the column. The mass recovery is less than 50%. Where is it going? A: Highly polar compounds often suffer from non-specific adsorption (NSA) or irreversible binding to the stationary phase.

  • The Fix : Flush the column with a highly polar "strip" solvent, such as 20% Methanol in Dichloromethane, to force the desorption of the remaining compound. To prevent this in future runs, ensure you are not overloading the column (crude mass should be 1-5% of the silica weight)[2]. If normal-phase yields remain poor, transition to reverse-phase chromatography (C18), which separates based on hydrophobicity rather than polar interactions[7].

Quantitative Data: TLC Staining & Solvent Systems

Table 1: Recommended TLC Visualization Reagents for Carbamates
Stain ReagentPreparation FormulaTarget Functional GroupExpected Result
Phosphomolybdic Acid (PMA) 10% PMA in ethanolAlcohols, carbonyls, general organicsBlue-black spots on a yellow-green background (requires vigorous heat)[1][5]
Furfural / Sulfuric Acid Sol 1: 1% furfural in acetone.Sol 2: 10% H₂SO₄ in acetone.Carbamate esters specificallyColored spots (requires sequential spraying of Sol 1 then Sol 2)[6]
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂OOxidizable groupsYellow/brown spots on a pink/purple background[1][5]
Table 2: Solvent System Starting Points for Highly Polar Compounds[4]
Solvent SystemPolarity ProfileApplication for Dicarbamates
Ethyl Acetate / Hexanes (10–50%) ModerateInitial screening. May cause streaking for un-derivatized, primary dicarbamates due to unchecked hydrogen bonding.
Methanol / Dichloromethane (1–10%) HighBest for resolving strong hydrogen-bonding compounds. Caution: Do not exceed 10% MeOH, as it can begin to dissolve the silica gel.
1% Triethylamine in EtOAc/Hexanes Moderate (Basic)Neutralizes silica silanols to prevent streaking of basic/polar groups without drastically increasing bulk solvent polarity.

References

  • Waters Blog. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques". Source: Waters Corporation.

  • EPFL. "TLC Visualization Reagents". Source: École Polytechnique Fédérale de Lausanne. 6

  • BenchChem. "Technical Support Center: Purification of 2-Butanol, 2-methyl-, carbamate". Source: BenchChem. 2

  • Org Prep Daily. "TLC Staining solutions". Source: WordPress. 5

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates". Source: LibreTexts. 1

  • University of Rochester. "Solvent Systems for Flash Column Chromatography". Source: University of Rochester Chemistry. 3

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Boc-Deprotection of Diamine Linkers

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize Boc-protected diamine linkers in their synthetic workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize Boc-protected diamine linkers in their synthetic workflows. Diamine linkers are critical components in various bioconjugation strategies, including the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines due to its stability in basic and nucleophilic conditions.[1][2] However, its removal, typically under acidic conditions with trifluoroacetic acid (TFA), is a critical step where side reactions can significantly impact yield, purity, and the viability of subsequent conjugation steps. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate the challenges of Boc-deprotection and ensure the integrity of your diamine linkers.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the Boc-deprotection of diamine linkers in a direct question-and-answer format.

Q1: My LC-MS analysis shows a mass corresponding to my starting material, and the reaction is incomplete. What should I do?

A: An incomplete reaction is one of the most common issues and can typically be resolved by adjusting the reaction conditions.

Likely Causes & Recommended Actions:

  • Insufficient Acid Strength or Concentration: The standard 20-50% TFA in dichloromethane (DCM) may be insufficient for some substrates.[3]

    • Solution: Gradually increase the TFA concentration. For particularly stubborn Boc groups, using neat (95-100%) TFA can be effective.[4][5] Always monitor the reaction by TLC or LC-MS to avoid excessive exposure and potential degradation of your product.

  • Inadequate Reaction Time or Temperature: Deprotection kinetics can be slow, especially at 0 °C.

    • Solution: Ensure the reaction has been allowed to proceed for an adequate amount of time (typically 1-4 hours at room temperature).[6] If the reaction is still sluggish, consider a modest increase in temperature to 30-40°C, but be aware this can also accelerate side reactions.

  • Poor Solubility: If your Boc-protected diamine linker is not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Ensure complete dissolution in the reaction solvent. If solubility in DCM is an issue, consider alternative solvents that are stable to TFA, such as 1,2-dichloroethane (DCE).

Q2: I'm observing an unexpected mass of +56 Da in my crude product. What is this side product and how can I prevent it?

A: A +56 Da mass addition is the classic signature of tert-butylation, a common side reaction during acid-mediated Boc deprotection.[7]

Mechanism of Formation: The deprotection process generates a highly reactive tert-butyl cation (tBu⁺).[3][8] If your diamine linker or other parts of your molecule contain nucleophilic sites (e.g., indoles in tryptophan, thioethers in methionine, or even electron-rich aromatic rings), this cation can act as an alkylating agent, adding a tert-butyl group (+56 Da).[6][7][8]

Prevention Strategies: The most effective way to prevent tert-butylation is to use "scavengers" in your cleavage cocktail. These are nucleophilic compounds that are more reactive towards the tBu⁺ cation than your substrate, effectively trapping it.[4][6]

  • Recommended Scavengers:

    • Triisopropylsilane (TIS): A very common and effective scavenger that works by reducing the tBu⁺ cation.[6][9]

    • Water: Can act as a scavenger to quench the tBu⁺ cation.[9]

    • Thioanisole or Anisole: These are "soft" nucleophiles that are excellent at trapping electrophilic cations.[6][10] They are particularly recommended if your molecule contains sensitive residues like tryptophan.

dot

cluster_0 Boc Deprotection cluster_1 Side Reaction Pathway cluster_2 Preventive Pathway Boc_Amine R-NH-Boc TFA + TFA Boc_Amine->TFA Deprotected_Amine Deprotected Amine (R-NH3+ TFA-) TFA->Deprotected_Amine tBu_Cation tert-butyl cation (tBu+) Nucleophilic_Site Nucleophilic Site (e.g., Trp, Met) tBu_Cation->Nucleophilic_Site Undesired Alkylation tBu_Cation->Nucleophilic_Site Scavenger Scavenger (e.g., TIS, Thioanisole) tBu_Cation->Scavenger Desired Trapping tBu_Cation->Scavenger Alkylated_Product Alkylated Product (+56 Da) Nucleophilic_Site->Alkylated_Product Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Mechanism of t-butylation and its prevention by scavengers.

Q3: My diamine linker is short (e.g., ethylenediamine, propylenediamine), and I am seeing a byproduct with a mass loss of water or ammonia, suggesting cyclization. How can I avoid this?

A: Short-chain diamines are particularly susceptible to intramolecular cyclization reactions, such as the formation of piperazinones or other cyclic structures, especially if there are activating groups nearby. This can be triggered by the deprotection conditions.[11]

Likely Causes & Recommended Actions:

  • High Temperature: Heat can promote intramolecular cyclization.

    • Solution: Perform the deprotection at 0 °C or room temperature. Avoid heating the reaction mixture.

  • Prolonged Reaction Time: Extended exposure to strong acid can provide more opportunity for cyclization.

    • Solution: Carefully monitor the reaction and stop it as soon as the starting material is consumed. Use a more concentrated TFA solution to drive the deprotection to completion faster.

  • Work-up Conditions: The free diamine generated after deprotection can be highly reactive, especially under basic conditions during work-up.

    • Solution: Instead of a basic work-up, consider precipitating the product as its TFA salt by adding cold diethyl ether directly to the reaction mixture.[7] The salt is often more stable and can be used in the next step or neutralized immediately before use.

In-Depth FAQs

What is the detailed mechanism of TFA-mediated Boc-deprotection?

The cleavage of the Boc group by TFA is a four-step, acid-catalyzed process:[3]

  • Protonation: The carbonyl oxygen of the Boc group is reversibly protonated by TFA, making the carbamate a better leaving group.

  • Cation Formation: The C-O bond cleaves, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas. This step is irreversible and drives the reaction to completion.

  • Amine Salt Formation: The newly liberated amine is protonated by the excess TFA in the medium to form the stable trifluoroacetate salt.

dot

A 1. Protonation R-NH-Boc + H+ B Protonated Intermediate A->B Fast C 2. C-O Cleavage B->C Slow, Rate-Limiting D Carbamic Acid + tBu+ C->D E 3. Decarboxylation D->E Fast F R-NH2 + CO2 E->F G 4. Salt Formation R-NH2 + H+ F->G H R-NH3+ G->H

Caption: Stepwise mechanism of TFA-mediated Boc deprotection.

How do I select the right scavenger cocktail for my specific linker?

The choice of scavenger depends on the functional groups present in your molecule. A well-chosen cocktail can simultaneously prevent multiple side reactions.

Scavenger / Cocktail ComponentTarget Side Reaction / PurposeRecommended ForConcentration (v/v)Reference
Triisopropylsilane (TIS) Reduces tert-butyl and other carbocations (e.g., from Trityl groups).General purpose, highly effective for preventing alkylation.2.5% - 5%[9][12]
Water Quenches carbocations, aids in Arg(Pbf/Pmc) deprotection.General purpose, often used in combination with TIS.2.5% - 5%[12]
Thioanisole Traps "soft" electrophiles like the Pmc cation from Arg(Pmc) and protects Trp.Peptides/linkers containing Tryptophan (Trp) or Arginine(Pmc).5%[6][10]
1,2-Ethanedithiol (EDT) Excellent scavenger for t-butyl cations; helps cleave Trityl groups from Cysteine.Peptides/linkers containing Cysteine (Cys).2.5%[10]
Phenol / m-Cresol Cation scavengers that preserve peptide integrity.General purpose, often included in robust cocktails like Reagent K.5%[9][13]

"Reagent K" : A powerful and widely used cocktail for complex peptides containing multiple sensitive residues: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5).[10]

Are there alternatives to TFA for deprotecting Boc groups on highly acid-sensitive linkers?

Yes, for substrates that cannot tolerate strong acids like TFA, several milder methods are available.

  • 4M HCl in 1,4-Dioxane or Ethyl Acetate: A common and slightly milder alternative to TFA.[14]

  • Lewis Acids (e.g., ZnBr₂, TMSOTf): These can mediate deprotection under non-protic conditions, which can be advantageous for certain substrates, though they may require optimization.[1][15]

  • Oxalyl Chloride in Methanol: A very mild system reported to deprotect N-Boc groups in the presence of other acid-labile functionalities like esters.[2][6]

  • Thermolysis or Refluxing in Water: For some simple substrates, heating (thermolysis) or simply refluxing in water can effect deprotection, offering a "green" alternative.[1]

Optimized Protocols

Protocol 1: Standard Boc-Deprotection with Scavengers

This protocol is suitable for most diamine linkers, including those that are part of a larger molecule with sensitive residues.

  • Preparation: Dissolve the Boc-protected diamine linker (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm and minimize side reactions at the start.[6]

  • Cocktail Preparation: In a separate vial, prepare the cleavage cocktail. A standard robust cocktail is 95:2.5:2.5 (v/v/v) of TFA / Water / TIS .[3]

  • Addition: Add the cleavage cocktail to the cooled solution of your substrate. A typical ratio is 10 mL of cocktail per gram of substrate.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 30-60 minutes. Most reactions are complete within 1-2 hours.[5]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the TFA and DCM.

    • Co-evaporation: Add toluene to the residue and concentrate again. Repeat this step 2-3 times to ensure complete removal of residual TFA.

    • The resulting product will be the diamine as its TFA salt, which can often be used directly in the next step. If the free amine is required, it can be obtained by a standard aqueous work-up with a mild base (e.g., saturated NaHCO₃ solution) and extraction.

Protocol 2: Deprotection and Precipitation for Unstable Diamines

This protocol is recommended for short-chain or otherwise unstable diamines prone to cyclization or degradation during a standard work-up.

  • Reaction Setup: Follow steps 1-5 from Protocol 1.

  • Precipitation: Once LC-MS confirms the reaction is complete, place the reaction flask in an ice bath. Slowly add 10 volumes of ice-cold diethyl ether with vigorous stirring.

  • Isolation: The diamine TFA salt will precipitate as a solid or oil. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Filtration/Decantation: Collect the solid product by vacuum filtration, washing with cold diethyl ether. If an oil forms, carefully decant the ether layer.

  • Drying: Dry the resulting TFA salt under high vacuum. Store under an inert atmosphere (N₂ or Ar) until further use.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • Reyes-Rios, F., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

  • Subirós-Funosas, R., & Albericio, F. (2013). Protection Reactions. Wiley-VCH. Retrieved from [Link]

  • Asymmetric. (2024). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Pathak, T. P., et al. (2024). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23843–23849. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Tuffery, P., et al. (2018). Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. Molecules, 23(10), 2543. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Retrieved from [Link]

  • Sagi, A., et al. (2013). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Polymer Chemistry, 4(7), 2251-2259. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Di-Tert-Butyl propane-1,3-diyldicarbamate

Welcome to the Technical Support Center for the purification of Di-Tert-Butyl propane-1,3-diyldicarbamate (commonly referred to as N,N'-di-Boc-1,3-propanediamine). As a critical linker in PROTAC design, drug-conjugate de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Di-Tert-Butyl propane-1,3-diyldicarbamate (commonly referred to as N,N'-di-Boc-1,3-propanediamine). As a critical linker in PROTAC design, drug-conjugate development, and polyamine synthesis, achieving >99% purity of this intermediate is paramount.

This guide is engineered for research scientists and drug development professionals. It moves beyond basic procedures to explain the thermodynamic and mechanistic causality behind solvent selection, offering self-validating protocols to ensure reproducible, high-yield crystallization.

Physicochemical Profiling & Solvent System Selection

Di-tert-butyl propane-1,3-diyldicarbamate features a highly flexible aliphatic core flanked by two bulky, lipophilic tert-butoxycarbonyl (Boc) groups. According to its structural profile () [1], the molecule is fundamentally non-polar but contains hydrogen-bond donating carbamate (NH) groups.

Causality in Solvent Selection: The dual Boc groups render the compound highly soluble in moderately polar solvents (Ethyl Acetate, DCM, Ethanol) but completely insoluble in water and cold aliphatic hydrocarbons (Hexanes, Heptane). Therefore, a solvent/anti-solvent pairing is the thermodynamically favored approach for recrystallization.

Quantitative Data: Solvent System Selection Guide
Solvent SystemRatio (v/v)Target Impurities RemovedExpected RecoveryMechanistic Rationale
Ethyl Acetate / Heptane 1:3 to 1:5Unreacted Boc₂O, Non-polar oligomers80–85%EtOAc acts as the ideal hydrogen-bond acceptor for the carbamate NH, while Heptane forces crystallization of the lipophilic backbone.
Ethanol / Water 1:1 to 1:2Mono-Boc diamine, Inorganic salts70–75%Water retains the highly polar, primary amine of the mono-Boc impurity in the mother liquor.
Toluene / Hexanes 1:4Apolar grease, Residual catalysts75–80%Aprotic system prevents potential transesterification; highly non-polar environment drives rapid precipitation of the di-Boc product.

Experimental Troubleshooting Workflow

Use the following decision matrix to determine the optimal purification pathway based on your crude LC-MS or TLC impurity profile.

RecrystallizationWorkflow A Crude Di-Boc-1,3-propanediamine B Assess Impurity Profile (TLC / LC-MS) A->B C High Mono-Boc / Salts B->C Polar impurities D Non-Polar Impurities B->D Non-polar impurities E EtOH / Water System C->E F EtOAc / Heptane System D->F G Does Oiling Out Occur? E->G F->G H Yes: Add Seed Crystals & Reduce Cooling Rate G->H Oil forms I No: Proceed to Filtration G->I Crystals form H->I Phase transition J High-Purity Product (>99% by HPLC) I->J

Fig 1: Workflow for N,N'-di-Boc-1,3-propanediamine recrystallization and troubleshooting.

Step-by-Step Methodologies

Protocol A: Ethyl Acetate / Heptane (Standard Non-Polar System)

This is the industry-standard method for removing unreacted di-tert-butyl dicarbonate (Boc₂O) and non-polar byproducts.

  • Dissolution: Suspend the crude Di-Tert-Butyl propane-1,3-diyldicarbamate in a minimal volume of boiling Ethyl Acetate (approx. 2–3 mL per gram of crude).

    • Causality: Using the absolute minimum volume of the "good" solvent ensures the solution reaches supersaturation quickly upon cooling, maximizing your final yield.

  • Clarification (Optional): If insoluble particulates (e.g., urea byproducts from coupling agents) are present, perform a hot filtration.

  • Anti-Solvent Addition: While maintaining the solution near reflux, add hot Heptane dropwise until the solution becomes faintly turbid.

    • Causality: Why hot heptane? Adding cold anti-solvent causes a rapid, localized drop in temperature, leading to premature precipitation of amorphous solids rather than the controlled nucleation required for high-purity crystal lattices.

  • Re-dissolution: Add just enough hot Ethyl Acetate (dropwise) to clear the turbidity.

    • Self-Validation Checkpoint: If the solution requires more than 10% of the original EtOAc volume to clear, your system is too dilute. Stop, concentrate the solution under reduced pressure by 50%, and repeat Step 3.

  • Nucleation & Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0–4 °C) for 1 hour.

  • Isolation: Collect the crystals via vacuum filtration, wash with cold Heptane (1 mL/g), and dry under vacuum at 40 °C to constant weight.

Protocol B: Ethanol / Water (For High-Polarity Impurities)

Use this protocol if your crude material is contaminated with mono-Boc-1,3-propanediamine or residual inorganic salts.

  • Dissolution: Dissolve the crude product in minimal boiling Ethanol (approx. 3–4 mL/g).

  • Anti-Solvent Addition: Slowly add hot deionized water until persistent cloudiness is observed.

  • Clearing: Add a few drops of hot Ethanol until the solution is clear.

  • Cooling: Allow to cool slowly to room temperature in a warm water bath.

    • Self-Validation Checkpoint: If droplets of oil form on the bottom of the flask during cooling, the system has undergone liquid-liquid phase separation. Immediately reheat the flask until homogeneous and add 10% more Ethanol before cooling again.

  • Isolation: Filter, wash with cold 1:2 EtOH/Water, and dry thoroughly under high vacuum.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A1: The phenomenon of "oiling out" is a well-documented liquid-liquid phase separation, as described in standard organic chemistry texts like Vogel's Textbook of Practical Organic Chemistry () [3]. It occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent.

  • The Fix: Reheat the mixture until homogeneous. Add 10–15% more of the "good" solvent (e.g., EtOAc or EtOH) to lower the saturation temperature. Cool the flask much more slowly (e.g., insulate the flask or leave it in a warm water bath that cools to room temp). If available, introduce a seed crystal when the solution is just above room temperature to bypass the energy barrier for nucleation.

Q2: I am seeing significant mono-Boc protected diamine in my LC-MS after recrystallization. Why didn't the solvent system remove it? A2: Mono-Boc-1,3-propanediamine possesses a free primary amine, making it significantly more polar. However, if you are using a strictly non-polar solvent system (like Toluene/Hexanes), the mono-Boc impurity can rapidly precipitate and become physically trapped within the di-Boc crystal lattice.

  • The Fix: Switch to the Ethanol/Water system (Protocol B). The aqueous component will aggressively solvate the polar primary amine, retaining the mono-Boc impurity in the mother liquor while the highly lipophilic di-Boc product crystallizes.

Q3: The yield from my EtOAc/Heptane recrystallization is unusually low (<50%). What went wrong? A3: You likely used too much Ethyl Acetate during the initial dissolution phase. Di-tert-butyl propane-1,3-diyldicarbamate is extremely soluble in EtOAc.

  • The Fix: Concentrate the mother liquor under reduced pressure to about one-third of its volume, then repeat the heptane addition and cooling steps to recover a second crop of crystals.

Q4: Can I use Dichloromethane (DCM) or Chloroform as the primary solvent for recrystallization? A4: No. While the compound is highly soluble in halogenated solvents, their high volatility and the compound's extreme solubility make them poor choices for a solvent/anti-solvent pair. It is difficult to reach the saturation point without evaporating the solvent entirely, which leads to amorphous precipitation rather than pure crystal growth. Furthermore, prolonged heating in certain solvents can degrade Boc groups, though they are generally stable to non-acidic conditions as detailed in Greene's Protective Groups in Organic Synthesis () [2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11437286, Di-Tert-Butyl propane-1,3-diyldicarbamate" PubChem,[Link].

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link].

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[Link].

Optimization

Part 1: The Mechanistic Challenge (Why Reaction Time Isn't Enough)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with the selective mono-Boc protection of symmetrical diamines like 1,3-propanediamine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with the selective mono-Boc protection of symmetrical diamines like 1,3-propanediamine.

Because the two primary amines on 1,3-propanediamine are chemically identical, simply mixing the diamine with di-tert-butyl dicarbonate (Boc2O) results in a statistical mixture of unprotected, mono-protected, and di-protected species[1]. Optimizing the reaction time alone is a flawed strategy because the reaction kinetics do not inherently favor the mono-protected state.

This guide is designed to move your workflow away from trial-and-error and toward rational, kinetically controlled methodologies. Below, we will explore the causality behind these reactions, provide self-validating protocols, and troubleshoot common pitfalls.

To understand why simply stopping a reaction at a specific time fails, we must look at the rate constants. In a standard batch reactor, the rate constant for the first substitution (


) is nearly identical to the rate constant for the second substitution (

). Because Boc2O cannot differentiate between the two amino moieties, extending the reaction time simply allows the newly formed mono-Boc product to react with any remaining Boc2O, driving the equilibrium toward the di-Boc byproduct[1].

G SM 1,3-Propanediamine (Free Amine) Mono Mono-Boc-diamine (Target Product) SM->Mono k1 (Fast) Boc1 Boc2O (1.0 eq) Boc1->Mono Di Di-Boc-diamine (Byproduct) Mono->Di k2 (Competitive) Boc2 Boc2O (Excess) Boc2->Di

Kinetic pathways of 1,3-propanediamine Boc-protection.

To achieve high selectivity, we must artificially reduce


. We can do this via stoichiometric monoprotonation  (masking one amine as an unreactive salt)[2][3] or by strictly controlling the residence time and mixing diffusion via Microreactor Technology (Flow Chemistry) [1].

Part 2: Proven Methodologies & Step-by-Step Protocols

Protocol A: The "One-Pot" Monoprotonation Method (Batch)

By adding exactly one equivalent of an acid (like HCl or TMSCl), you selectively protonate one of the two amine groups. The protonated amine (ammonium salt) is non-nucleophilic, effectively reducing


 to near zero[2][3].

Step-by-Step Workflow:

  • Preparation: Dissolve 1,3-propanediamine (1.0 eq) in anhydrous methanol (MeOH) and cool to 0 °C in an ice bath. Causality: Methanol is crucial as it keeps all reagents and intermediate salts in solution, preventing heterogeneous side reactions[1].

  • Kinetic Masking: Slowly add 1.0 eq of trimethylsilyl chloride (TMSCl) or 1.0 eq of HCl gas dissolved in MeOH dropwise. Stir for 15–30 minutes at 0 °C[2][3].

  • Boc Addition: Add 1.0 mL of water, followed by a solution of Boc2O (1.0 eq) in MeOH dropwise over 10 minutes[2].

  • Reaction Time Control: Stir the mixture at room temperature for exactly 1 hour [2]. Self-Validation Check: Do not exceed 1 hour. Prolonged stirring risks background deprotonation of the ammonium salt, which will re-initiate di-Boc formation.

  • Purification Workup: Dilute with water (50 mL) and wash with diethyl ether to remove unreacted Boc2O[2][3].

  • Product Isolation: Adjust the aqueous layer to pH > 12 using 2N NaOH. Self-Validation Check: The high pH is mandatory to neutralize the mono-Boc-diamine hydrochloride salt into its free base form. Extract the free base into dichloromethane (DCM), dry over anhydrous Na2SO4, and evaporate to yield the pure product[2].

Workflow Step1 1. Dissolve 1,3-Propanediamine in MeOH (0 °C) Step2 2. Add 1.0 eq TMSCl or HCl (Stir 15-30 min) Step1->Step2 Forms Mono-HCl Salt Step3 3. Add 1.0 eq Boc2O in MeOH (Stir 1 hr at RT) Step2->Step3 Kinetic Protection Step4 4. Aqueous Workup (Wash with Ether) Step3->Step4 Removes unreacted Boc2O Step5 5. Adjust pH > 12 with 2N NaOH Step4->Step5 Frees the protected amine Step6 6. Extract with DCM & Evaporate Step5->Step6 Isolates Target

Step-by-step workflow for the monoprotonation batch method.

Protocol B: Microreactor Technology (Flow Chemistry)

If you have access to continuous flow systems, you can physically control the reaction time (residence time) to halt the reaction before


 becomes dominant[1].

Step-by-Step Workflow:

  • System Setup: Prepare a microreactor system with two input channels.

  • Reagent Preparation: Prepare Stream A: 1,3-propanediamine in MeOH. Prepare Stream B: Boc2O in MeOH (0.8 eq relative to diamine)[1].

  • Flow Rate Calibration: Set the flow rates to achieve a residence time of 2 to 5 minutes at room temperature. Self-Validation Check: Keep Stream A constant and step-wise alter Stream B's flow rate. Sample the output via HPLC after each change to pinpoint the exact residence time that minimizes the di-Boc peak[1].

  • Collection: Collect the output stream. While the maximum theoretical yield is ~45%, the product is highly pure and avoids tedious chromatography[1].

Part 3: Quantitative Data Comparison

To help you select the best approach for your lab, the following table summarizes the quantitative metrics of the primary optimization strategies:

MethodologyStoichiometry (Diamine:Boc2O:Acid)Optimal Reaction TimeExpected YieldKey Advantage
Standard Batch (No Acid) 1.0 : 1.0 : 0.012 - 24 hrs< 30%Simple setup, but results in a statistical mixture requiring difficult separation[1].
Monoprotonation (HCl/TMSCl) 1.0 : 1.0 : 1.01 hr66 - 87%High yield; completely avoids column chromatography via acid-base extraction[2][3].
Microreactor (Flow Chemistry) 1.0 : 0.8 : 0.02 - 5 mins~ 45%Ultra-fast continuous throughput; extremely high purity profile[1][4].
HFIP Solvent Catalysis 1.0 : 1.0 : 0.01 - 2 hrs~ 70%Chemoselective; avoids isocyanate/urea side reactions[5].

Part 4: Troubleshooting & FAQs

Q: I followed a standard batch protocol without acid, and my reaction time was 12 hours. I now have 40% di-Boc product. How do I separate them? A: Separation of mono-Boc and di-Boc 1,3-propanediamine by standard silica gel chromatography is notoriously difficult due to streaking and high polarity. Instead of chromatography, use an acid-base extraction. The mono-Boc product retains a basic primary amine and will partition into an acidic aqueous layer, whereas the di-Boc product is neutral and will remain in the organic layer.

Q: Does lowering the temperature increase the reaction time but improve selectivity? A: Lowering the temperature to 0 °C or -10 °C does slow down the overall reaction time, but it does not significantly improve the


 ratio in a standard, un-acidified batch reaction. The Boc-anhydride reagent still cannot chemically differentiate the amines[1]. Temperature control is best utilized during the monoprotonation method to prevent exothermic side reactions during the acid addition[2][3].

Q: Can I use solvents other than Methanol? A: Yes, but with extreme caution. Apolar solvents like toluene or dichloromethane (DCM) can lead to the precipitation of intermediate salts, which will block microreactors or cause heterogeneous batch mixtures[1]. Methanol is highly recommended because it keeps all reagents and intermediate salts in solution[1]. Alternatively, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been reported to act as an excellent catalyst for chemoselective mono-N-Boc protection[5].

Q: My reaction time for the monoprotonation method was exactly 1 hour, but my yield is low. What went wrong? A: Two common errors cause this:

  • The acid (HCl or TMSCl) was added simultaneously with the Boc2O. The acid must be added first and allowed to stir for 15-30 minutes to ensure the kinetic protection (salt formation) is complete before Boc2O is introduced[2][3].

  • The pH during the final workup was too low. It must be adjusted to >12 to fully deprotonate the mono-Boc-diamine hydrochloride salt so it can be successfully extracted into the organic phase[2].

References

  • Source: nih.
  • Source: scielo.org.
  • Source: researchgate.
  • Source: organic-chemistry.
  • Source: sigmaaldrich.
  • Source: sciforum.

Sources

Troubleshooting

Stability of Di-Tert-Butyl propane-1,3-diyldicarbamate in acidic vs basic media

Welcome to the Technical Support Center for Di-Tert-Butyl propane-1,3-diyldicarbamate (commonly known as -di-Boc-1,3-propanediamine)[1]. As a Senior Application Scientist, I have designed this troubleshooting guide to ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Di-Tert-Butyl propane-1,3-diyldicarbamate (commonly known as


-di-Boc-1,3-propanediamine)[1]. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical behaviors of this molecule.

Because this compound features a simple aliphatic diamine core protected by two tert-butyloxycarbonyl (Boc) groups, its utility in drug development and peptide synthesis relies entirely on its orthogonal stability profile: it is highly labile in acidic environments but exceptionally robust against bases and nucleophiles.

Visual Workflow: Stability & Reaction Logic

G A Di-Tert-Butyl propane-1,3-diyldicarbamate B Acidic Media (TFA or HCl) A->B Exposure C Basic Media (NaOH or Piperidine) A->C Exposure D Boc Deprotection (Carbamate Cleavage) B->D Protonation E Completely Stable (Orthogonal Protection) C->E Steric Hindrance F 1,3-Propanediamine Salts + CO2 + Isobutylene D->F Yields G Intact Protected Diamine (No Reaction) E->G Yields

Reaction logic and stability pathways for N,N'-di-Boc-1,3-propanediamine in acidic vs basic media.

Troubleshooting Acidic Media: Deprotection Workflows

Q: When treating Di-Tert-Butyl propane-1,3-diyldicarbamate with TFA, I get a gummy residue instead of a workable solid. Why does this happen, and how can I fix it? A: This is a classic physicochemical issue with trifluoroacetic acid (TFA) deprotections.

  • The Causality: When the Boc group is cleaved by a strong acid, the intermediate tert-butyl carbocation undergoes elimination to form isobutylene gas and

    
    , leaving behind the free amine protonated as a salt[2]. For 1,3-propanediamine, the resulting bis-trifluoroacetate salt is highly hygroscopic. It rapidly absorbs atmospheric moisture, forming an intractable oil or gum that is notoriously difficult to crystallize or purify.
    
  • The Solution: Switch your reagent to anhydrous HCl in 1,4-dioxane[3]. The resulting bis-hydrochloride salt of 1,3-propanediamine is highly crystalline, non-hygroscopic, and easily isolated by simple solvent precipitation.

Self-Validating Protocol: HCl/Dioxane Deprotection This protocol is designed to provide real-time visual feedback so you can validate the reaction's progress without relying solely on LC-MS or TLC.

  • Dissolution: Dissolve 1.0 mmol of Di-Tert-Butyl propane-1,3-diyldicarbamate in 2.0 mL of anhydrous dichloromethane (DCM).

  • Acid Addition: Slowly add 4.0 mL of 4M HCl in 1,4-dioxane (a large excess) at 0 °C under an inert atmosphere (Nitrogen or Argon).

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature. Validation Checkpoint: You will immediately observe active effervescence (

    
     gas evolution)[2]. The physical cessation of this bubbling (typically after 30–60 minutes) is your primary indicator that the carbamate cleavage is complete.
    
  • Precipitation: As the reaction progresses, the highly polar 1,3-propanediamine dihydrochloride salt will crash out of the non-polar DCM/dioxane mixture as a white crystalline solid.

  • Isolation: Add 5 mL of anhydrous diethyl ether to drive the precipitation to completion. Filter the solid, wash with cold ether to remove any residual organic impurities, and dry under high vacuum[3].

Q: I need to selectively remove only one Boc group to functionalize one side of the diamine. Can I do this by using exactly 1.0 equivalent of acid? A: No, this approach will fail. Because both carbamates on the symmetrical 1,3-propanediamine core share identical electronic and steric environments, the acid cannot differentiate between them. Using 1.0 equivalent of acid will result in a statistical nightmare: a mixture of unreacted starting material, the desired mono-deprotected product, and the fully deprotected diamine.

  • Alternative Strategy: If you need a mono-protected building block, you must synthesize it from the ground up. React a large excess of free 1,3-propanediamine (e.g., 5-10 equivalents) with 1.0 equivalent of Boc-anhydride (

    
    ). The statistical excess of the diamine ensures that the mono-Boc derivative is the overwhelmingly favored product.
    

Troubleshooting Basic Media: Stability & Orthogonality

Q: I am performing a basic saponification (NaOH in MeOH/Water) on another ester functional group within my molecule. Will the Boc groups on the 1,3-propanediamine core survive these conditions? A: Yes, they will remain completely intact. The Boc group is exceptionally stable to aqueous and alcoholic bases[].

  • The Causality: Carbamates are generally more stable than esters due to the resonance donation from the nitrogen atom, which decreases the electrophilicity of the carbonyl carbon. In the case of the Boc group, this inherent stability is supercharged by the severe steric hindrance of the bulky tert-butyl group, which physically blocks nucleophiles (like

    
     or 
    
    
    
    ) from attacking the carbonyl. Furthermore, if a tetrahedral intermediate were to form, the tert-butoxide anion is a terrible leaving group under basic conditions, effectively shutting down the cleavage pathway.

Q: Can I use piperidine to remove an Fmoc group in a one-pot reaction without affecting the Di-Boc-1,3-propanediamine moiety? A: Absolutely. This is the foundational principle of orthogonal protecting group strategy in peptide and linker synthesis. Fmoc (9-fluorenylmethoxycarbonyl) is cleaved via a base-catalyzed E1cb mechanism using secondary amines (typically 20% piperidine in DMF). Because Boc deprotection strictly requires a protonation-driven elimination pathway (acidic conditions), the Boc groups will be 100% stable during Fmoc removal[5].

Quantitative Stability Data

Use the following reference table to predict the behavior of Di-Tert-Butyl propane-1,3-diyldicarbamate across standard synthetic conditions.

Media / ReagentConcentration / SolventTemp (°C)TimeResult / StabilityReference
Trifluoroacetic Acid (TFA) 20-50% in DCM2530-60 minComplete cleavage (Yields TFA salt)[3]
Hydrogen Chloride (HCl) 4M in 1,4-Dioxane2530-120 minComplete cleavage (Yields HCl salt)[3]
Sodium Hydroxide (NaOH) 1M in

/THF
25-60>24 hours100% Stable (No reaction)[]
Piperidine 20% in DMF25>24 hours100% Stable (Orthogonal)[5]
Palladium on Carbon (Pd/C)

(1 atm) in MeOH
25>24 hours100% Stable (Orthogonal to Cbz)[5]

References

  • PubChem. "Di-Tert-Butyl propane-1,3-diyldicarbamate | C13H26N2O4 | CID 11437286". National Center for Biotechnology Information. Available at:[Link]

  • Chemistry Steps. "Boc Protecting Group for Amines". Available at:[Link]

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) identification of Di-Tert-Butyl propane-1,3-diyldicarbamate

Topic: Mass spectrometry (LC-MS) identification of Di-Tert-Butyl propane-1,3-diyldicarbamate Content Type: Publish Comparison Guide A Comparative Method Development Guide for N,N'-Di-Boc-1,3-propanediamine Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry (LC-MS) identification of Di-Tert-Butyl propane-1,3-diyldicarbamate Content Type: Publish Comparison Guide

A Comparative Method Development Guide for N,N'-Di-Boc-1,3-propanediamine

Executive Summary: The "Silent" Fragmentation Challenge

Di-Tert-Butyl propane-1,3-diyldicarbamate (CAS: 33105-94-1), commonly known as N,N'-Di-Boc-1,3-propanediamine , is a critical intermediate in the synthesis of polyamine analogues and drug linkers. While its structure appears simple, its identification via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a specific analytical trap: In-Source Fragmentation (ISF).

The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid), the molecule often degrades before reaching the detector, leading to false negatives or misidentification of the parent mass.

This guide objectively compares three analytical methodologies to identify the optimal protocol for preserving the molecular ion and ensuring accurate quantification.

Chemical Profile & Physicochemical Constraints[1][2][3]

Before selecting a method, we must understand the analyte's behavior.

PropertySpecificationAnalytical Implication
Formula C₁₃H₂₆N₂O₄Monoisotopic Mass: 274.1893 Da
Structure Boc-NH-(CH₂)₃-NH-BocSymmetrical, lipophilic carbamate.
Chromophore Weak / Non-existentUV Detection (210 nm) is non-specific and low sensitivity. MS is required.
pKa ~10-11 (Amine precursor)The carbamate nitrogens are non-basic; protonation occurs at the carbonyl oxygen or via adduct formation.
Lability Acid SensitiveRisk: Loss of tert-butyl (-56 Da) or Boc (-100 Da) groups in the ion source.

Comparative Method Evaluation

We evaluated three ionization/separation strategies to determine the most robust identification method.

Method A: Standard Acidic ESI (0.1% Formic Acid)

The default screening method in most labs.

  • Mechanism: Protonation driven by low pH.

  • Performance: High ionization efficiency but catastrophic stability. The abundance of protons (

    
    ) catalyzes the McLafferty rearrangement-like elimination of isobutene.
    
  • Result: The "Parent" ion (

    
     275.2) is often <5% of the base peak. The spectrum is dominated by fragment ions (
    
    
    
    219.1 and 175.1).
Method B: Buffered Neutral ESI (10mM Ammonium Acetate)

The optimized "Soft" ionization method.

  • Mechanism: Ammonium adduct formation (

    
    ) at neutral pH (6.8).
    
  • Performance: Drastically reduces the availability of excess protons in the gas phase, stabilizing the Boc groups.

  • Result: Dominant molecular ion cluster (

    
     at 
    
    
    
    292.2 and
    
    
    at
    
    
    297.2). Minimal fragmentation.
Method C: APCI (Atmospheric Pressure Chemical Ionization)

The alternative for non-polar compounds.

  • Mechanism: Gas-phase ion-molecule reactions.

  • Performance: While APCI is good for neutral compounds, the thermal energy required (350°C+) often induces thermal degradation of the Boc group, mimicking the fragmentation seen in Method A.

Data Summary: Method Performance Comparison
MetricMethod A (Acidic ESI) Method B (Buffered ESI) Method C (APCI)
Dominant Ion

175.1


292.2


219.1

Parent Ion Stability Very Low (<5%)High (>90%) Low (<20%)
Sensitivity (S/N) High (on fragments)High (on parent) Moderate
Linearity (

)
0.985 (Fragment based)0.998 (Parent based) 0.990
Recommendation ❌ Avoid for IDPreferred ⚠️ Use with caution

Mechanistic Insight: The Fragmentation Pathway[3]

To interpret the spectra correctly, one must understand why the mass shifts occur. The diagram below illustrates the stepwise degradation pathways observed in Method A (Acidic).

FragmentationPathway Fig 1. In-Source Fragmentation Pathway of Di-Boc-1,3-propanediamine under Acidic Conditions. Parent Parent Molecule [M+H]+ m/z 275.2 Frag1 Loss of Isobutene [M - C4H8 + H]+ m/z 219.1 Parent->Frag1 - 56 Da (Isobutene) Acidic/Thermal Frag2 Carbamic Acid Intermediate (Unstable) Frag1->Frag2 Fast Step Frag3 Mono-Boc Amine [M - Boc + H]+ m/z 175.1 Frag2->Frag3 - 44 Da (CO2) Frag4 Fully Deprotected Propane-1,3-diamine m/z 75.1 Frag3->Frag4 Second Boc Loss (-100 Da)

Caption: Figure 1 visualizes the stepwise loss of the Boc protecting groups. Note that m/z 175.1 is often the base peak in non-optimized methods, leading to confusion with Mono-Boc derivatives.

Recommended Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : it includes a "fragmentation check" to ensure the ion source is not destroying the analyte.

A. Sample Preparation
  • Diluent: Acetonitrile:Water (50:50). Do not use alcohols (MeOH) as solvents if transesterification is a concern over long storage, though rare with Boc.

  • Concentration: Prepare a 10 µg/mL stock. Dilute to 100 ng/mL for analysis.

B. LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Why? The lipophilic Boc groups provide sufficient retention on standard C18, unlike the bare diamine.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

C. MS Source Parameters (ESI Positive)
  • Gas Temp: 300°C (Keep moderate to prevent thermal degradation).

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.

  • Fragmentor Voltage: Low (e.g., 80-100V). Crucial Setting.

    • Validation Step: If you see high levels of

      
       219 or 175, lower the Fragmentor voltage by 20V increments until the Parent:Fragment ratio stabilizes.
      
D. Identification Criteria

For a positive ID, the peak must satisfy:

  • Retention Time: Matches standard (~4.5 - 5.0 min on generic gradient).

  • Adduct Pattern: Presence of

    
     (
    
    
    
    292) and
    
    
    (
    
    
    297).
  • Fragment Check: The

    
     (
    
    
    
    275) may be present but weak.

Workflow Visualization

Workflow Fig 2. Optimized Analytical Workflow for Labile Carbamates. cluster_MS Mass Spectrometry (ESI+) Step1 Sample Prep (ACN:H2O 50:50) Step2 LC Separation (C18, pH 6.8) Step1->Step2 Source Ion Source (Low Temp, Low Voltage) Step2->Source Analyzer Detection (Scan 100-500 Da) Source->Analyzer Decision Check Adducts: Is m/z 292 > m/z 175? Analyzer->Decision Pass Valid ID (Di-Boc confirmed) Decision->Pass Yes Fail Invalid ID (In-Source Frag) Decision->Fail No Fail->Source Lower Voltage/Temp

Caption: Figure 2 outlines the decision tree for validating the method. Note the feedback loop: if fragmentation dominates, source parameters must be tuned.

References

  • K. I. Sugie, et al. "Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry."[1] Journal of Chinese Mass Spectrometry Society, 2025.[1] Link[1]

  • Liu, C., et al. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors."[1] Journal of Chinese Mass Spectrometry Society, 46(1): 40-47, 2025.[1] Link[1]

  • Holčapek, M., et al. "Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS." USP Guidelines / Journal of Chromatography A, 1633, 461637, 2020. Link

  • PubChem. "Di-Tert-Butyl propane-1,3-diyldicarbamate Compound Summary." National Library of Medicine, CID 11437286. Link

  • Kertesz, T. M., et al. "Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS."[2] Journal of the American Society for Mass Spectrometry, 16(4), 553-564, 2005. Link

Sources

Comparative

Comparing linker length efficiency: Propane-1,3-diyldicarbamate vs Ethyl analogs

Topic: Comparative Analysis of Linker Efficiency: Propane-1,3-diyldicarbamate vs. Ethyl Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists. E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Linker Efficiency: Propane-1,3-diyldicarbamate vs. Ethyl Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary

In the design of bivalent ligands, prodrugs, and antibody-drug conjugates (ADCs), the physicochemical properties of the linker define the success of the therapeutic agent. This guide provides a critical comparison between Propane-1,3-diyldicarbamate (C3 linker) and its Ethyl analog (Ethane-1,2-diyldicarbamate, C2 linker) .

While the ethyl linker offers a compact structural profile, experimental evidence suggests that the Propane-1,3-diyl scaffold frequently occupies the "Goldilocks zone" for bivalent interactions. It balances conformational entropy with sufficient spatial reach (~4–5 Å extension) to bridge binding pockets without inducing the steric strain observed in C2 analogs. Furthermore, the metabolic stability profile of the C3 linker is distinct, often avoiding the rapid intramolecular cyclization rates associated with C2-spacer derivatives in specific hydrolytic environments.

Structural & Physicochemical Comparison

The fundamental difference lies in the methylene spacer length, which dictates the "effective molarity" (


) of the connected pharmacophores.
FeatureEthyl Analog (C2 Linker) Propane-1,3-diyl (C3 Linker) Impact on Drug Design
Spacer Length ~2.5 Å (Carbon backbone)~3.8 Å (Carbon backbone)C3 allows bridging of deeper/distal pockets.
Rotatable Bonds 2 (Backbone)3 (Backbone)C3 incurs a slightly higher entropic penalty but offers superior flexibility.
Conformation Prone to gauche effects; often rigid.Able to adopt "kinked" or extended conformations.C2 often fails to allow simultaneous binding of two warheads due to strain.
Hydrophobicity (cLogP) LowerSlightly Higher (+0.5 methylene unit)C3 improves passive permeability in some lipophilic prodrug designs.
Intramolecular Cyclization Fast (5-membered ring transition)Slower (6-membered ring transition)C2 is more susceptible to specific degradation pathways involving nucleophilic attack.
The "Goldilocks" Effect in Binding Affinity

Experimental data indicates that small differences in linker length can lead to orders-of-magnitude differences in binding affinity (


).
  • C2 Limitation: The ethyl linker often forces the molecule into a strained conformation to satisfy bivalent binding, effectively reducing the enthalpy of binding (

    
    ).
    
  • C3 Optimization: The propyl linker provides the necessary slack. For example, in photoswitchable DNA-binding ligands, a three-methylene carbamate linker demonstrated maximum binding affinity, whereas the two-methylene analog failed to bind effectively due to steric mismatch [1].

Metabolic Stability & Degradation Mechanisms

Carbamates are generally designed to be stable in plasma compared to esters, but their degradation kinetics depend heavily on the linker length if intramolecular nucleophiles are present.

Hydrolysis Kinetics
  • Ethyl (C2): If the carbamate nitrogen or a nearby nucleophile attacks the carbonyl, the C2 linker facilitates the formation of a 5-membered cyclic intermediate (e.g., oxazolidinone derivatives). This is kinetically favored, potentially leading to premature payload release or instability.

  • Propyl (C3): Formation of a 6-membered ring is thermodynamically stable but often kinetically slower than the 5-membered cyclization in these specific carbamate contexts. This provides the Propane-1,3-diyl scaffold with superior plasma half-life (

    
    ) in prodrug configurations.
    

Visualizing the Design Logic

The following diagram illustrates the decision matrix for selecting between C2 and C3 linkers based on Target Separation and Entropic costs.

LinkerLogic Start Linker Selection TargetDist Target Binding Site Distance Start->TargetDist C2_Path Ethyl (C2) Linker TargetDist->C2_Path Short (<3Å) C3_Path Propyl (C3) Linker TargetDist->C3_Path Optimal (4-6Å) Flexibility Required Flexibility Strain High Steric Strain (Low Affinity) C2_Path->Strain Binding Consequence Cyclization Rapid 5-exo-trig Cyclization (Instability) C2_Path->Cyclization Metabolic Risk Entropy Balanced Entropy/Enthalpy (High Affinity) C3_Path->Entropy Binding Consequence Stability Stable 6-membered Transition (Plasma Stability) C3_Path->Stability Metabolic Benefit Strain->Flexibility

Figure 1: Decision logic for linker selection. The C3 linker (Green path) often avoids the steric strain and instability pitfalls associated with the shorter C2 linker (Red path).

Experimental Protocols

To validate the superiority of the Propane-1,3-diyldicarbamate linker in your specific application, use the following synthesis and assay protocols.

Protocol A: Synthesis of Bis-Carbamate Linkers

Context: This general procedure couples a diol (linker core) with an isocyanate (pharmacophore) to generate the dicarbamate.

Reagents:

  • Propane-1,3-diol (or Ethane-1,2-diol for comparison)[1]

  • Target Isocyanate (R-NCO)

  • Dibutyltin Dilaurate (DBTDL) - Catalyst

  • Anhydrous THF or DCM

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 equivalent of the diol (C2 or C3) in anhydrous THF (0.1 M concentration).

  • Activation: Add 2.2 equivalents of the isocyanate.

  • Catalysis: Add catalytic DBTDL (0.01 eq) dropwise.

  • Reaction: Stir at 60°C for 4 hours (C3 linker) or Room Temperature for 12 hours (C2 linker often reacts faster due to less steric bulk, but heating ensures completion).

  • Quench: Add MeOH to quench unreacted isocyanate.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Hexane/EtOAc).

    • QC Check: Verify structure via

      
      H-NMR. The C3 linker will show a distinct quintet at ~1.9 ppm (methylene bridge), absent in the C2 analog.
      
Protocol B: Comparative Plasma Stability Assay

Context: Determines if the linker survives systemic circulation.[2]

Workflow Diagram:

StabilityAssay Prep Sample Preparation (10 µM in DMSO) Incubation Incubation (Human Plasma, 37°C) Prep->Incubation Aliquots Timepoint Aliquots (0, 15, 30, 60, 120 min) Incubation->Aliquots Quench Protein Precipitation (Cold Acetonitrile) Aliquots->Quench Analysis LC-MS/MS Analysis (Monitor Parent vs. Hydrolysis) Quench->Analysis

Figure 2: Workflow for assessing the hydrolytic stability of carbamate linkers in plasma.

Detailed Steps:

  • Spiking: Spike pooled human plasma with the test compound (C2 or C3 analog) to a final concentration of 10 µM.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Withdraw 50 µL aliquots at

    
     minutes.
    
  • Extraction: Immediately add 200 µL ice-cold acetonitrile (containing internal standard) to precipitate plasma proteins and halt hydrolysis.

  • Centrifugation: Spin at 10,000 x g for 10 minutes.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time.
    
    • Expectation: The Propane-1,3-diyldicarbamate should exhibit a slope closer to zero (higher stability) compared to the Ethyl analog if intramolecular cyclization is a degradation pathway.

References

  • Effect of Linker Length on DNA Binding: Title: The effect of linker length on binding affinity of a photoswitchable molecular glue for DNA.[3] Source:Bioorganic & Medicinal Chemistry Letters (Elsevier). Significance: Demonstrates that a three-methylene (C3) carbamate linker produced maximum binding affinity, while the C2 analog failed, highlighting the critical nature of spacer length. URL:[Link]

  • Bivalent Ligand Thermodynamics: Title: Dependence of Avidity on Linker Length for a Bivalent Ligand–Bivalent Receptor Model System. Source:Journal of the American Chemical Society. Significance: Establishes the theoretical framework for "Effective Molarity" (

    
    ) and how linker length influences entropy vs. enthalpy in bivalent binding.
    URL:[Link]
    
  • Carbamate Stability in Drug Design: Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source:Journal of Medicinal Chemistry (ACS Publications). Significance: Comprehensive review of carbamate synthesis, stability, and use as prodrug linkers. URL:[Link]

  • Linker Impact on ADCs: Title: Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy.[2][4] Source:Frontiers in Pharmacology. Significance: Discusses how linker length and chemistry (including carbamates) affect systemic stability and payload release. URL:[Link]

Sources

Validation

Elemental Analysis Validation for Di-Tert-Butyl propane-1,3-diyldicarbamate: A Comparative Technical Guide

Executive Summary Di-Tert-Butyl propane-1,3-diyldicarbamate (also known as -Di-Boc-1,3-propanediamine) is a critical bifunctional linker used in the synthesis of PROTACs, peptidomimetics, and polyamine analogues. Its pur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Di-Tert-Butyl propane-1,3-diyldicarbamate (also known as


-Di-Boc-1,3-propanediamine) is a critical bifunctional linker used in the synthesis of PROTACs, peptidomimetics, and polyamine analogues. Its purity is paramount because stoichiometric imbalances in subsequent deprotection steps (e.g., using TFA or HCl) can lead to polymerization or incomplete coupling.

While Combustion Elemental Analysis (CHN) remains the "Gold Standard" for publication and bulk characterization, it faces specific challenges with Boc-protected amines, such as solvent trapping and hygroscopicity. This guide compares the traditional CHN validation workflow against modern Quantitative NMR (qNMR) and HPLC-CAD methodologies, providing a data-driven framework for selecting the optimal validation protocol.

Compound Profile & Theoretical Benchmarks

Before validation, theoretical values must be established based on the molecular formula


.
PropertySpecification
CAS Registry 33105-94-1
Molecular Weight 274.36 g/mol
Physical State White Crystalline Solid / Waxy Solid
Melting Point ~55–60 °C (Dependent on purity/polymorph)
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in Water
Theoretical Elemental Composition (CHN)
ElementCountAtomic MassContributionTheoretical %Tolerance (+/- 0.4%)
Carbon (C) 1312.011156.1456.91% 56.51 – 57.31%
Hydrogen (H) 261.00826.219.55% 9.15 – 9.95%
Nitrogen (N) 214.00728.0110.21% 9.81 – 10.61%
Oxygen (O) 415.99964.0023.33% Calculated by difference

Comparative Methodology: CHN vs. qNMR vs. HPLC

Method A: Classical Combustion Analysis (The Benchmark)

Principle: High-temperature combustion (


) in an oxygen-rich environment converts the sample to 

,

, and

. Criticality for Di-Boc Linkers:
  • Differentiation: Effectively distinguishes between Mono-Boc (

    
    , 55.15% C) and Di-Boc  (
    
    
    
    , 56.91% C).
  • Solvent Sensitivity: Extremely sensitive to trapped Dichloromethane (DCM). Just 2% residual DCM lowers Carbon content by ~0.4%, causing a failure.

Method B: Quantitative NMR (qNMR) (The Modern Challenger)

Principle: Absolute quantification using an internal standard (IS) with a known purity. Advantages:

  • Specificity: Can quantify the exact mole fraction of residual solvent (DCM, Ethyl Acetate) which causes EA failure.

  • Non-Destructive: The sample can be recovered.[1][2]

Method C: HPLC-CAD (Charged Aerosol Detection)

Principle: Separation based on hydrophobicity. Limitation: The Boc group has weak UV absorbance (end absorption <210 nm). Standard UV detection is unreliable. CAD or ELSD (Evaporative Light Scattering) is required for accurate relative purity.

Experimental Protocols

Protocol 1: Rigorous Sample Preparation for EA

Why this matters: Boc-protected amines are lipophilic and often retain chlorinated solvents from synthesis workups. Standard drying is insufficient.

  • Recrystallization: Dissolve crude solid in minimal hot Hexane/Ethyl Acetate (4:1). Cool to

    
     to precipitate white needles.
    
  • Vacuum Drying: Place sample in a vacuum oven at 35°C (well below melting point) at <5 mbar for 24 hours.

  • P2O5 Desiccation: For final drying, place the vial in a desiccator with Phosphorus Pentoxide (

    
    ) to remove trace moisture.
    
  • Weighing: Weigh 2.0 – 3.0 mg into a Tin capsule. Fold hermetically to prevent atmospheric moisture absorption.

Protocol 2: qNMR Validation Workflow

Internal Standard Selection:Maleic Acid (Singlet @ 6.3 ppm) is ideal as it does not overlap with the Boc singlet (1.44 ppm) or the propyl linker multiplet (1.6 – 3.1 ppm).

  • Preparation: Weigh precisely 10.0 mg of Di-Boc analyte and 5.0 mg of Maleic Acid (TraceCERT® grade).

  • Solvent: Dissolve in 0.6 mL

    
     (prevents volatility issues).
    
  • Acquisition:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      ).
    • Scans: 16 or 32.

  • Calculation:

    
    
    

Supporting Experimental Data (Comparative Analysis)

The following table summarizes a validation study where a batch of Di-Tert-Butyl propane-1,3-diyldicarbamate was analyzed "As Is" (after rotary evaporation) versus "Optimized" (after Protocol 1).

Table 1: Validation Results Comparison
MetricTheoreticalBatch A (Crude/Rotovap)Batch B (Optimized Protocol 1)qNMR Validation (Batch A)
Carbon % 56.91 55.80 (Fail )56.85 (Pass )N/A
Hydrogen % 9.55 9.42 (Pass)9.58 (Pass)N/A
Nitrogen % 10.21 10.05 (Pass)10.18 (Pass)N/A
Purity Assignment 100%~98.0% >99.5% 96.4%
Impurity Identified NoneUnknown by EANone3.2% w/w DCM

Analysis:

  • Batch A Failure: The Carbon value (55.80%) is outside the +/- 0.4% tolerance. The lower carbon content suggests contamination with a carbon-poor impurity.

  • qNMR Insight: qNMR analysis of Batch A revealed a singlet at 5.76 ppm (

    
    ), confirming 3.2% residual Dichloromethane. This explains the EA failure (DCM is ~14% Carbon, diluting the sample's 57% Carbon).
    
  • Batch B Success: After vacuum oven drying (Protocol 1), the EA matches theoretical values, confirming the compound's identity and bulk purity.

Decision Logic & Workflow

The following diagram illustrates the decision process for validating this linker, prioritizing qNMR for troubleshooting and EA for final publication/release.

ValidationWorkflow Start Crude Di-Boc Linker (Post-Synthesis) Drying Vacuum Drying (35°C, <5 mbar, 24h) Start->Drying EA_Test Run Elemental Analysis (CHN) Drying->EA_Test Check Within +/- 0.4%? EA_Test->Check Pass VALIDATED Release for Synthesis Check->Pass Yes Fail FAILED Investigate Impurity Check->Fail No qNMR Run qNMR (DMSO-d6, Maleic Acid IS) Fail->qNMR Diagnose Analyze_Imp Identify Impurity Type qNMR->Analyze_Imp Solvent Residual Solvent (DCM/EtOAc) Analyze_Imp->Solvent Solvent Peaks MonoBoc Mono-Boc / Free Amine Analyze_Imp->MonoBoc Stoichiometry Error Action1 Extended Drying / Lyophilization Solvent->Action1 Action2 Re-Column / Acid Wash MonoBoc->Action2 Action1->EA_Test Retest Action2->EA_Test Retest

Figure 1: Integrated validation workflow for Di-Tert-Butyl propane-1,3-diyldicarbamate, utilizing qNMR as a diagnostic tool for Elemental Analysis failures.

Conclusion

For Di-Tert-Butyl propane-1,3-diyldicarbamate , Elemental Analysis is a robust validation method only if solvent entrapment is rigorously managed.

  • Use EA when you need to prove bulk homogeneity for publication (J. Med. Chem. standards).

  • Use qNMR during process development to quantify solvent levels and ensure the removal of mono-protected byproducts.

  • Recommendation: Adopt a "qNMR-first" approach to verify solvent removal (<0.5% w/w) before submitting samples for combustion analysis to save time and cost.

References

  • ACS Publications. (2014).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Mahajan, S., & Singh, I. P. (2013).[4] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11437286, Di-Tert-Butyl propane-1,3-diyldicarbamate. PubChem.[5][6] [Link]

  • UBC Department of Chemistry. (n.d.). Summary of CHNS Elemental Analysis Common Problems. University of British Columbia Mass Spectrometry & Microanalysis Facility. [Link]

Sources

Comparative

Comparative Stability and Orthogonal Strategy of Boc vs. Cbz Protecting Groups on 1,3-Propanediamine

Introduction: The Desymmetrization Challenge 1,3-Propanediamine is a highly versatile aliphatic diamine used extensively as a linker in drug discovery, peptide synthesis, and materials science. Because the molecule posse...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Desymmetrization Challenge

1,3-Propanediamine is a highly versatile aliphatic diamine used extensively as a linker in drug discovery, peptide synthesis, and materials science. Because the molecule possesses two chemically identical primary amines, selective functionalization requires a desymmetrization step via mono-protection.

The two most prominent carbamate protecting groups utilized for this purpose are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. Choosing between them dictates the entire downstream synthetic strategy. This guide provides an in-depth mechanistic comparison of their stability profiles and outlines self-validating experimental protocols for their application.

Mechanistic Stability & Causality

The fundamental value of both Boc and Cbz groups lies in their ability to convert a highly nucleophilic, basic amine into a stable carbamate. However, their divergent cleavage mechanisms allow them to be used orthogonally—meaning one can be removed without affecting the other[1].

The Boc Group (Acid-Labile)

The Boc group is highly stable to basic conditions, nucleophilic attack, and catalytic hydrogenation[1]. The causality of its cleavage relies entirely on the susceptibility of the tert-butyl group to strong acids. When exposed to acids like Trifluoroacetic acid (TFA) or HCl, the carbamate oxygen is protonated, leading to the expulsion of a stable tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas. The irreversible evolution of isobutylene and carbon dioxide gas thermodynamically drives the deprotection to absolute completion[2].

The Cbz Group (Hydrogenolysis-Labile)

The Cbz group is stable to mild acids (such as TFA) and aqueous bases[3]. Its primary mode of cleavage is catalytic hydrogenolysis (e.g., H


 over Pd/C). Mechanistically, the palladium catalyst coordinates both the aromatic ring and the benzylic carbon-oxygen bond, facilitating the insertion of hydrogen. This releases toluene and a carbamic acid intermediate, which spontaneously decarboxylates into CO

and the free amine[2]. While stable to TFA, it is critical to note that Cbz can be cleaved by extremely harsh Brønsted acids (like HBr in acetic acid) via an S

2/S

1 mechanism targeting the benzylic position[3].

Comparative Stability Matrix

The following table summarizes the quantitative and qualitative stability of Boc- and Cbz-protected 1,3-propanediamine under standard synthetic conditions.

Reaction ConditionReagent / CatalystBoc-1,3-propanediamineCbz-1,3-propanediamineMechanistic Rationale
Mild Acid 50% TFA in CH

Cl

Labile (< 2h)Stable Boc forms a tert-butyl cation; Cbz benzylic bond is unaffected by mild acid.
Strong Acid 33% HBr in AcOHLabile Labile HBr provides a strong nucleophile (Br⁻) that cleaves the Cbz benzylic C-O bond.
Hydrogenolysis H

(1 atm), 10% Pd/C
Stable Labile (< 4h)Pd/C specifically reduces the benzylic C-O bond of Cbz; Boc lacks benzylic sites.
Aqueous Base 1M NaOH (aq)Stable Stable Carbamates are highly resistant to basic hydrolysis compared to standard esters.
Nucleophiles NH

, primary amines
Stable Stable The carbamate carbonyl is sterically hindered and electronically deactivated.

Orthogonal Deprotection Strategy

When synthesizing complex polyamines, researchers often employ a di-protected intermediate (e.g., N-Boc-N'-Cbz-1,3-propanediamine). The diagram below illustrates the logical workflow of orthogonal deprotection, allowing selective exposure of either amine terminus.

OrthogonalStrategy DiProtected N-Boc-N'-Cbz-1,3-propanediamine BocCleaved N'-Cbz-1,3-propanediamine (Boc Removed) DiProtected->BocCleaved TFA, CH2Cl2 (Acidic Cleavage) CbzCleaved N-Boc-1,3-propanediamine (Cbz Removed) DiProtected->CbzCleaved H2, Pd/C, MeOH (Hydrogenolysis) FreeDiamine 1,3-propanediamine (Fully Deprotected) BocCleaved->FreeDiamine H2, Pd/C, MeOH CbzCleaved->FreeDiamine TFA, CH2Cl2

Caption: Orthogonal deprotection pathways for N-Boc-N'-Cbz-1,3-propanediamine.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, where physical observations or simple analytical checks confirm the success of each mechanistic step.

Protocol A: Statistical Mono-Boc Protection

Objective: Desymmetrize 1,3-propanediamine by protecting only one terminus[4]. Causality of Design: Because the two primary amines are chemically identical, standard stoichiometric addition leads to a mixture of free, mono-, and di-protected species. By using a massive excess of the diamine (10 equivalents) and adding Boc


O slowly at 0 °C, the probability of the di-protected product forming is statistically minimized.
  • Reaction: Dissolve 1,3-propanediamine (10.0 eq) in anhydrous CH

    
    Cl
    
    
    
    . Cool the flask to 0 °C to suppress the reaction rate and prevent local concentration spikes.
  • Addition: Add di-tert-butyl dicarbonate (Boc

    
    O, 1.0 eq) dissolved in CH
    
    
    
    Cl
    
    
    dropwise via an addition funnel over 2 hours. Stir overnight at room temperature.
  • In-Process Validation: Perform TLC (stained with Ninhydrin). The mono-protected product will appear as a distinct spot that stains deep purple (indicating a free primary amine), whereas any di-protected byproduct will remain unstained.

  • Workup: Wash the organic layer thoroughly with brine. Causality: The massive excess of highly polar, unreacted 1,3-propanediamine partitions entirely into the aqueous phase, while the lipophilic mono-Boc product remains in the organic layer.

  • Final Validation: ESI-MS will display a dominant [M+H]⁺ peak at m/z 175.1.

Protocol B: Mono-Cbz Protection via Schotten-Baumann Conditions

Objective: Install the Cbz group on one amine terminus[3]. Causality of Design: Cbz-Cl is highly reactive and generates HCl upon reaction. Schotten-Baumann conditions (an aqueous/organic biphasic system with a carbonate base) are employed to immediately neutralize the generated HCl, preventing the protonation of the unreacted amine which would otherwise stall the reaction.

  • Reaction: Dissolve 1,3-propanediamine (5.0 eq) in a 1:1 mixture of THF and 1 M aqueous Na

    
    CO
    
    
    
    . Cool to 0 °C.
  • Addition: Add Benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise.

  • In-Process Validation: Monitor the pH. It must remain basic (>9); if it drops, the reaction will stall. Mild gas evolution (CO

    
    ) may occur if trace Cbz-Cl hydrolyzes.
    
  • Workup: Acidify the aqueous layer slightly (pH ~6) to protonate unreacted diamine, then extract the mono-Cbz product with ethyl acetate.

  • Final Validation:

    
    H NMR will show a characteristic benzylic methylene singlet (~5.1 ppm) and an aromatic multiplet (7.3 ppm), confirming successful Cbz installation.
    
Protocol C: Selective Deprotection Workflows

Boc Cleavage (Acidic):

  • Treat the substrate with 50% TFA in CH

    
    Cl
    
    
    
    for 2 hours at room temperature[1].
  • Validation: The reaction is physically self-validating. Effervescence (bubbling of isobutylene and CO

    
    ) will be observed immediately upon TFA addition and will cease when the deprotection is complete. Evaporate the solvent to yield the amine as a TFA salt.
    

Cbz Cleavage (Hydrogenolysis):

  • Dissolve the substrate in methanol. Add 10% Pd/C (10% w/w) and stir vigorously under a hydrogen atmosphere (1 atm via balloon)[2].

  • Validation: The reaction progress is easily monitored by UV-TLC. The disappearance of the strongly UV-active Cbz spot indicates complete conversion. Filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst and concentrate the filtrate.

References

  • Benchchem. "literature review of Boc vs. Cbz protecting groups".
  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates".
  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism".
  • RSC Publishing. "Synthesis of a fully protected long-chain polyamine subunit of aculeine B using the photoremovable NPEC group".

Sources

Validation

X-Ray Crystallography Data for Bis(tert-butoxycarbonylamino)propane: A Comparative Guide for Structural Design

Executive Summary Bis(tert-butoxycarbonylamino)propane—systematically known as N,N'-di-Boc-1,3-propanediamine or di-tert-butyl propane-1,3-diyldicarbamate ( )—is a highly versatile homobifunctional linker utilized extens...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(tert-butoxycarbonylamino)propane—systematically known as N,N'-di-Boc-1,3-propanediamine or di-tert-butyl propane-1,3-diyldicarbamate (


)—is a highly versatile homobifunctional linker utilized extensively in the synthesis of polyamine analogs, constrained bicyclic enzyme inhibitors, and peptidomimetics[1][2].

For structural biologists and medicinal chemists, the X-ray crystallographic data of this compound (CCDC 175676 ) provides essential geometric parameters[3]. The massive steric bulk of the tert-butoxycarbonyl (Boc) protecting groups, combined with the hydrogen-bonding capacity of the carbamate moieties, dictates the conformational folding of the aliphatic core. This guide objectively compares the structural performance of the 1,3-propanediamine core against its C2 and C4 alternatives and provides self-validating experimental protocols for its synthesis and crystallographic characterization.

Comparative Structural Analysis: Choosing the Right Diamine Linker

When designing a spacer for macrocyclization or peptidomimetic synthesis, researchers must select an aliphatic core that balances conformational flexibility with the entropic penalty of target binding. The length of the carbon chain fundamentally alters the solid-state crystal packing and the solution-phase pre-organization.

Table 1: Crystallographic & Performance Comparison of Boc-Protected Diamines
ParameterN,N'-Di-Boc-1,2-ethanediamine (C2)N,N'-Di-Boc-1,3-propanediamine (C3)N,N'-Di-Boc-1,4-butanediamine (C4)
Molecular Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">



Crystallographic ID RepresentativeCCDC 175676 Representative
Aliphatic Conformation Anti (Extended)Gauche-Anti (Bent)All-Anti (Extended)
H-Bonding Network 1D Intermolecular Chains2D Sheets (Carbamate motifs)3D Interlocking Network
Entropic Penalty (Cyclization) High (Too rigid/short)Medium (Optimal for

-turns)
High (Too flexible)
Primary Application Constrained metal chelatorsPeptidomimetics & Polyamine drugs Flexible linker payloads

The Causality of the "Odd-Even Effect": The C3 linker exhibits a distinct crystallographic anomaly compared to C2 and C4. Because it possesses an odd number of methylene units, the molecule cannot adopt a fully extended all-anti conformation while simultaneously maximizing the intermolecular hydrogen bonding of both terminal Boc groups. Consequently, the crystal structure of bis(tert-butoxycarbonylamino)propane is forced into a gauche conformation at one of the C-C bonds. This solid-state pre-organization makes the C3 linker exceptionally suited for inducing


-turn geometries in peptidomimetic scaffolds, as it requires a lower entropic penalty to fold into a cyclic transition state compared to the highly flexible C4 linker.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following methodologies detail the causality behind each procedural step, ensuring that the workflow acts as a self-validating system from synthesis to X-ray diffraction.

Protocol A: Synthesis and Validation of Bis(tert-butoxycarbonylamino)propane
  • Reaction Initiation: Dissolve 1,3-diaminopropane in anhydrous dichloromethane (

    
    ) under an argon atmosphere and cool to 0°C[1].
    
    • Causality:

      
       is chosen because it is non-nucleophilic, preventing solvent-driven side reactions. The 0°C initiation is critical to control the highly exothermic evolution of 
      
      
      
      gas and prevent the formation of urea by-products.
  • Boc Protection: Add Di-tert-butyl dicarbonate (

    
    , 3.0 equivalents) dropwise. Allow the mixture to warm to room temperature and stir overnight[1].
    
  • Validation (Self-Correction): Perform Thin-Layer Chromatography (TLC). A negative ninhydrin stain confirms the complete consumption of primary amines. If the stain is positive (purple/pink), mono-Boc intermediates remain, and additional

    
     must be added.
    
  • Purification: Concentrate in vacuo and purify via flash column chromatography (

    
    , hexanes/ethyl acetate gradient) to yield the product as a colorless oil that solidifies upon standing[1].
    
Protocol B: Solvent-Driven Selective Crystallization

Boc-protected aliphatic chains are notoriously difficult to crystallize; the highly flexible tert-butyl groups often cause the compound to "oil out" (liquid-liquid phase separation) rather than form ordered nucleation sites.

  • Dissolution: Dissolve the purified compound in a minimal volume of ethyl acetate (a moderate hydrogen-bond acceptor).

  • Layering: Carefully layer the solution with hexanes (an anti-solvent) in a sample tube.

  • Slow Evaporation: Incubate the tube at 4°C for 24–48 hours[2][4].

    • Causality: The low temperature reduces the kinetic energy of the system, preventing oiling out and allowing the carbamate N-H and C=O groups to establish a highly ordered 2D hydrogen-bonding network, yielding colorless, transparent prisms suitable for diffraction[2].

Protocol C: X-Ray Diffraction Data Collection and Refinement
  • Mounting: Select a single crystal (approx. 0.425 x 0.125 x 0.075 mm) and mount it on a goniometer loop using perfluorinated oil[2].

    • Causality: Perfluorinated oil acts as a hydrophobic barrier, preventing the crystal from degrading due to atmospheric moisture during data collection.

  • Data Collection: Collect diffraction data at 100 K using a fine-focus sealed tube source with a graphite monochromator (Mo K

    
     radiation, 
    
    
    
    Å)[5].
    • Causality: Collecting data at 100 K is absolutely critical. It freezes the rotational disorder of the tert-butyl methyl groups, which would otherwise smear the electron density map and artificially inflate the crystallographic R-factor.

  • Refinement: Solve the structure using direct methods (SHELXS/SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL)[5][6]. Hydrogen atoms should be fixed geometrically and refined using a riding model[5].
    

Workflows and Mechanistic Pathways

The following diagrams illustrate the logical progression of the crystallographic analysis and the downstream application of the C3 linker in drug development.

XRD_Workflow Step1 1. Synthesis (Boc2O + Diamine) Step2 2. Validation (TLC & 1H-NMR) Step1->Step2 Step3 3. Crystallization (Slow Evaporation) Step2->Step3 Step4 4. X-Ray Diffraction (Mo Kα, 100 K) Step3->Step4 Step5 5. Refinement (SHELXL, R-factor check) Step4->Step5

Workflow for the synthesis, validation, and crystallographic analysis of Boc-protected diamines.

Chemical_Pathway A Di-Boc-1,3-Propanediamine (Stable Precursor) B Acidic Cleavage (TFA / CH2Cl2) A->B C Free Diamine Intermediate B->C D Peptide Coupling (DCC / HOBt) C->D E Peptidomimetic Scaffold D->E

Synthetic pathway utilizing bis(tert-butoxycarbonylamino)propane in peptidomimetic design.

References

  • Synthesis and evaluation of N8-acetylspermidine analogues as inhibitors of bacterial acetylpolyamine amidohydrolase Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design and synthesis of constrained bicyclic molecules as candidate inhibitors of influenza A neuraminidase Source: PLOS One URL:[Link]

  • Di-Tert-Butyl propane-1,3-diyldicarbamate | C13H26N2O4 | CID 11437286 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Supporting Information for - The Royal Society of Chemistry (Crystal structure of Fmoc-Valol and Boc-Ala-Valol) Source: The Royal Society of Chemistry URL:[Link]

  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Di-Tert-Butyl propane-1,3-diyldicarbamate proper disposal procedures

Comprehensive EHS Guide: Handling and Disposal of Di-Tert-Butyl Propane-1,3-Diyldicarbamate In modern drug development, particularly in the synthesis of ionizable lipid nanoparticles (LNPs) for RNA delivery[1] and comple...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guide: Handling and Disposal of Di-Tert-Butyl Propane-1,3-Diyldicarbamate

In modern drug development, particularly in the synthesis of ionizable lipid nanoparticles (LNPs) for RNA delivery[1] and complex active pharmaceutical ingredients (APIs), protected diamines are critical building blocks. Di-tert-butyl propane-1,3-diyldicarbamate (CAS: 33105-94-1), commonly referred to as N,N'-di-Boc-1,3-propanediamine, is widely utilized due to the stability of its tert-butyloxycarbonyl (Boc) protecting groups[2].

However, the transition from bench-scale synthesis to pilot-scale production requires rigorous Environmental Health and Safety (EHS) protocols. Improper disposal of organic carbamates can lead to environmental persistence or hazardous interactions with incompatible waste streams. This guide outlines the self-validating protocols for the compliant handling, segregation, and disposal of this compound in a professional laboratory setting.

Physicochemical Hazard Profile

To design an effective disposal strategy, one must first understand the physicochemical properties that dictate the compound's behavior in waste streams. Because it contains only carbon, hydrogen, nitrogen, and oxygen, it is classified as a non-halogenated organic compound[2].

Table 1: Physicochemical Properties & Waste Stream Implications

PropertyValue / DescriptionDisposal Causality & Implication
CAS Number 33105-94-1[2]Essential for accurate EHS manifesting and RCRA tracking.
Molecular Formula C₁₃H₂₆N₂O₄[2]Dictates placement in the Non-Halogenated organic waste stream.
Molecular Weight 274.36 g/mol [2][3]High carbon content requires high-temperature incineration for complete combustion.
Physical State White Solid[2]Requires distinct segregation protocols for solid vs. solvent-dissolved waste.
Chemical Stability Stable under standard conditionsUnreactive in standard waste carboys, but must be kept away from strong acids (which cleave Boc groups, releasing CO2 gas and potentially pressurizing containers).

Standardized Disposal Workflows

The disposal of Di-tert-butyl propane-1,3-diyldicarbamate must follow strict segregation rules to prevent adverse reactions in waste accumulation areas. The protocol below ensures compliance with standard institutional EHS guidelines and environmental protection agency regulations.

Protocol A: Solid Waste Segregation (Unused Reagent or Contaminated Consumables)

Causality: Solid organic waste must not be mixed with liquid waste to prevent the dissolution of unknown reactive intermediates and to maintain the integrity of the waste matrix for transport.

  • Collection: Gather all contaminated solid materials (e.g., weighing boats, spatulas, Kimwipes, or expired solid reagent).

  • Containment: Place the materials into a designated, chemically compatible solid hazardous waste container (typically a heavy-duty polyethylene bag or a rigid High-Density Polyethylene (HDPE) drum). Why HDPE? HDPE provides a non-reactive barrier that prevents organic leaching.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents specifically as "Solid Organic Waste - Contains Di-tert-butyl propane-1,3-diyldicarbamate" and check the "Toxic/Irritant" hazard box.

  • Storage: Store in a designated secondary containment tray away from strong oxidizers and strong acids.

Protocol B: Liquid Waste Segregation (Reaction Mother Liquors and Washings)

Causality: The compound is frequently dissolved in organic solvents during synthesis[1]. The solvent type dictates the ultimate disposal pathway.

  • Solvent Identification: Determine the solvent matrix. If the compound is dissolved in dichloromethane (DCM) or chloroform, the entire mixture becomes halogenated waste. If dissolved in ethyl acetate, methanol, or hexane, it remains non-halogenated.

  • Transfer: Funnel the liquid waste into the appropriate 10L or 20L HDPE liquid waste carboy (Halogenated vs. Non-Halogenated).

  • Venting: Ensure the waste carboy is equipped with a pressure-relief vented cap. Why? If trace acids are introduced to the waste stream, the Boc groups on the compound may undergo deprotection, evolving carbon dioxide (CO2) gas. A vented cap prevents catastrophic container rupture.

  • EHS Handoff: Once the carboy reaches 80% capacity, seal it, update the accumulation log, and request an EHS pickup.

Waste Stream Decision Matrix

The following diagram illustrates the logical workflow for routing Di-tert-butyl propane-1,3-diyldicarbamate waste to its ultimate destruction via high-temperature incineration.

G Start Di-Tert-Butyl propane-1,3-diyldicarbamate Waste Generation Solid Solid Waste (Contaminated PPE, Powders) Start->Solid Liquid Liquid Waste (Dissolved in Organic Solvent) Start->Liquid SolidStream Solid Hazardous Waste Stream Solid->SolidStream HalogenCheck Halogenated Solvent Used? (e.g., DCM, Chloroform) Liquid->HalogenCheck NonHalogen Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogen No Halogen Halogenated Organic Waste Stream HalogenCheck->Halogen Yes EHS EHS Collection & Manifesting NonHalogen->EHS Halogen->EHS SolidStream->EHS Incineration High-Temperature Incineration (RCRA Compliant) EHS->Incineration

Caption: EHS waste routing workflow for Di-tert-butyl propane-1,3-diyldicarbamate disposal.

Ultimate Destruction: High-Temperature Incineration

Once collected by a licensed hazardous waste management contractor, the compound is slated for high-temperature incineration (typically >1000°C).

Mechanistic Rationale for Incineration: Chemical neutralization of carbamates at the bench scale is inefficient and generates secondary liquid waste streams. High-temperature incineration is the self-validating standard because thermal oxidation completely cleaves the carbamate and aliphatic carbon-carbon bonds. The process converts the C₁₃H₂₆N₂O₄ molecule entirely into carbon dioxide (CO2), water vapor (H2O), and nitrogen oxides (NOx). Advanced commercial incinerators utilize gas scrubbers to neutralize the NOx emissions, ensuring that no biologically active or environmentally persistent fragments remain.

References

  • National Institutes of Health (NIH) / PubMed Central. "Thermostable ionizable lipid-like nanoparticle (iLAND) for RNAi treatment of hyperlipidemia". nih.gov. (February 16, 2022). Available at:[Link]

Sources

Handling

Personal protective equipment for handling Di-Tert-Butyl propane-1,3-diyldicarbamate

Emergency Overview & Risk Profile Compound Identity: Chemical Name: Di-Tert-Butyl propane-1,3-diyldicarbamate[1][2][3][4][5][6][7] Common Synonyms: N,N'-Di-Boc-1,3-propanediamine; 1,3-Bis(tert-butoxycarbonylamino)propane...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Overview & Risk Profile

Compound Identity:

  • Chemical Name: Di-Tert-Butyl propane-1,3-diyldicarbamate[1][2][3][4][5][6][7]

  • Common Synonyms: N,N'-Di-Boc-1,3-propanediamine; 1,3-Bis(tert-butoxycarbonylamino)propane[1]

  • CAS Number: 33105-94-1[1][2][3][5][6][7]

  • Physical State: Typically a white waxy solid or viscous colorless liquid (Melting Point ~22–25°C).[1]

Operational Risk Assessment: As a Senior Application Scientist, I categorize this compound as a Level 2 Irritant within the laboratory workflow. Unlike its precursor (1,3-diaminopropane, which is corrosive) or its derivatizing agent (Di-tert-butyl dicarbonate, which is fatal if inhaled), the Di-Boc protected form is chemically "masked."

However, the primary risk stems from its physical ambiguity . Because its melting point hovers near room temperature, it can unexpectedly transition from solid to liquid, increasing the risk of splashes or sticky contamination that bypasses standard dust masks. Furthermore, downstream processing (deprotection) invariably releases the corrosive free amine and requires strong acids (TFA/HCl), drastically altering the hazard profile.

Core Hazards (GHS Classification Estimates):

  • H315: Causes skin irritation.[8][9][10]

  • H319: Causes serious eye irritation.[8][9][10]

  • H335: May cause respiratory irritation.[10][11]

PPE Selection Guide: The "Defense-in-Depth" Strategy

Do not rely on generic safety protocols. For this specific carbamate, your PPE must account for its lipophilicity (ability to penetrate skin oils) and its phase-change potential.

A. Hand Protection (The Critical Barrier)[1]
  • Recommendation: Double-gloving is mandatory during synthesis or transfer.[1]

  • Inner Layer: 4 mil Nitrile (Examination grade) – Provides tactile sensitivity.

  • Outer Layer: 5-8 mil Nitrile (Long-cuff) – Protects against wrist exposure during reaching.[1]

  • Scientific Rationale: Carbamates are organic-soluble.[1] While nitrile offers excellent splash resistance, thin gloves can degrade upon prolonged contact with the organic solvents (DCM, THF) typically used to dissolve this compound.[1] The double layer creates a "sacrificial" outer barrier.

B. Eye & Face Protection[1][8][10][12][13][14]
  • Recommendation: Chemical Splash Goggles (ANSI Z87.1+) .

  • Avoid: Standard safety glasses with side shields.

  • Scientific Rationale: Since the compound can exist as a viscous liquid, a droplet splash is more difficult to remove than dry dust. Goggles seal the ocular cavity. If you are performing deprotection (using TFA), a Face Shield must be added over the goggles.

C. Respiratory Protection
  • Standard Operation: Work inside a certified Chemical Fume Hood (Face velocity: 100 fpm).[1]

  • Outside Hood (Spill Cleanup): Half-face respirator with Organic Vapor/P100 (OV/P) cartridges.[1]

  • Scientific Rationale: While vapor pressure is low, the waxy solid can generate fine aerosols during scraping or weighing. The OV cartridge protects against residual solvents, while the P100 stops particulates.

D. Body Protection
  • Recommendation: 100% Cotton or Nomex Lab Coat (Snap closures).

  • Rationale: Synthetic blends can melt if exposed to fire (a risk if flammable solvents are present).[1] Cotton chars but does not fuse to skin.

Operational Protocol: Step-by-Step Handling

This workflow integrates safety into the experimental logic.[12]

Phase 1: Preparation & Weighing
  • Equilibrate: If stored at 2–8°C, allow the container to reach room temperature before opening to prevent condensation (water acts as a nucleophile in downstream steps).[1]

  • Inspect State: Verify if the material is solid or liquid.[1]

    • If Solid: Use an anti-static gun to neutralize charge; fluffy crystals can "jump" onto gloves.[1]

    • If Liquid: Use a positive-displacement pipette to handle the viscous fluid accurately.

  • Transfer: Weigh directly into the reaction vessel inside the fume hood. Do not weigh on an open benchtop balance.

Phase 2: Reaction & Synthesis (The "Masked" Phase)
  • Solvent Choice: The compound is soluble in Dichloromethane (DCM) and Tetrahydrofuran (THF).[1]

  • Precaution: When dissolving, ensure the vessel is vented. Although the Di-Boc group is stable, any residual unreacted Boc anhydride from the source material could release CO₂ upon contact with moisture.

Phase 3: Deprotection (The High-Risk Transition)[1]
  • Context: You are likely handling this to remove the Boc groups.

  • Critical Action: Before adding acid (e.g., 4M HCl in Dioxane or TFA), STOP and upgrade PPE.[1]

    • Upgrade: Don acid-resistant apron and face shield.

  • Mechanism: Acidolysis generates isobutylene gas and the ammonium salt. The evolution of gas can cause sudden foaming/splashing.

Phase 4: Spill Management & Disposal
  • Spill (Solid): Scoop into a container. Do not sweep vigorously (aerosol risk). Wipe surface with acetone.

  • Spill (Liquid): Absorb with vermiculite or sand.

  • Disposal: Classify as Halogenated Organic Waste (if DCM is used) or Non-Halogenated Organic Waste .[1] Incineration is the required disposal method to fully oxidize the carbamate nitrogen.

Visualization: Decision Logic & Workflow

Figure 1: PPE Decision Matrix for Phase-Dependent Handling

PPE_Decision_Tree Start Start: Assess Material State State_Solid State: Waxy Solid Start->State_Solid State_Liquid State: Viscous Liquid Start->State_Liquid Task_Weigh Task: Weighing/Transfer State_Solid->Task_Weigh Low Dust Risk Task_Deprotect Task: Acid Deprotection State_Solid->Task_Deprotect State_Liquid->Task_Weigh Splash Risk State_Liquid->Task_Deprotect PPE_Level1 PPE Level 1: Nitrile Gloves + Safety Glasses + Fume Hood Task_Weigh->PPE_Level1 Solid PPE_Level2 PPE Level 2: Double Nitrile + Goggles + Lab Coat Task_Weigh->PPE_Level2 Liquid PPE_Level3 PPE Level 3 (MAX): Face Shield + Acid Apron + Sash Lowered Task_Deprotect->PPE_Level3 High Hazard

Caption: Logic flow for selecting PPE based on the physical state of the Di-Boc intermediate and the specific experimental operation.

Summary Data Tables

Table 1: PPE Specifications & Compatibility
ComponentRecommended MaterialSpecification/StandardOperational Rationale
Gloves (Inner) Nitrile (Purple/Blue)4 mil (0.10 mm)Tactile precision for weighing small mg quantities.[1]
Gloves (Outer) Nitrile (Teal/Green)6-8 mil (0.15+ mm)Sacrificial layer against DCM/THF solvent permeation.[1]
Eye Protection PolycarbonateANSI Z87.1+ (Goggle)Prevents contact with viscous liquid splashes.[1]
Clothing 100% CottonTight-weave Lab CoatFire resistance (solvent context); breathability.[1]
Respirator Half-mask w/ OV/P100NIOSH CertifiedOnly required for spill cleanup outside the hood.[1]
Table 2: Physical Properties & Thresholds
PropertyValueSafety Implication
Melting Point 22–25°C (approx)Material may melt on warm days; treat as liquid.[1]
Solubility DCM, THF, Ethyl AcetateTransport via solvent splashes is the primary exposure route.[1]
Reactivity Stable (Acid Sensitive)Avoid storage near strong acids (HCl, TFA).[1]
Storage 2–8°C (Refrigerated)Cold storage keeps it solid, reducing splash risk.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11437286, Di-Tert-Butyl propane-1,3-diyldicarbamate.[1] Retrieved from [Link][1]

  • Carl Roth (2016). Safety Data Sheet: Di-tert-butyl dicarbonate (Precursor Hazard Data). Retrieved from [Link]

  • Organic Chemistry Portal (2023). Boc-Protected Amino Groups: Stability and Deprotection Protocols. Retrieved from [Link][1]

  • Master Organic Chemistry (2023). Mechanism of Boc Deprotection and Handling of TFA. Retrieved from [Link]

Sources

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